GAPDH-IN-1
Description
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Properties
Molecular Formula |
C20H18N2O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2,5-bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N2O5/c1-3-13(7-15(5-1)23-9-17-11-25-17)19-21-22-20(27-19)14-4-2-6-16(8-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2 |
InChI Key |
IQCCNCOQRRJSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)OCC5CO5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Koningic Acid: A Covalent GAPDH Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Koningic Acid (KA), a potent and selective covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Given the absence of a widely recognized inhibitor named "GAPDH-IN-1" in scientific literature, this document focuses on Koningic Acid as a representative and well-characterized example of a GAPDH inhibitor. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of how targeting GAPDH can be achieved and the downstream consequences of its inhibition.
Core Mechanism of Action: Covalent Inhibition of the GAPDH Active Site
Koningic Acid is a sesquiterpene lactone that acts as a specific and irreversible inhibitor of the glycolytic enzyme GAPDH.[1][2] Its primary mechanism involves the formation of a covalent bond with a critical cysteine residue within the enzyme's active site.[3][4]
Binding Site and Covalent Modification: The GAPDH-catalyzed conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate is dependent on the nucleophilic activity of a cysteine residue in its active site (Cys152 in human GAPDH).[5] Koningic Acid's structure features a reactive epoxide group. This epoxide is susceptible to nucleophilic attack by the thiol group of Cys152, resulting in the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in the reaction with G3P. Docking analyses have confirmed the binding of Koningic Acid to the active site of human GAPDH.
Kinetic Profile: Mechanistic studies have further elucidated the nature of this inhibition. Koningic Acid acts as a G3P-competitive and NAD+-uncompetitive inhibitor. This means that high concentrations of the substrate G3P can compete with Koningic Acid for binding to the active site, thereby reducing the inhibitor's potency. Conversely, the presence of the cofactor NAD+ appears to enhance the inhibitory activity of Koningic Acid.
Quantitative Data on Koningic Acid Activity
The potency of Koningic Acid has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition of GAPDH by Koningic Acid
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Ki (G3P competitive) | 0.06 ± 0.003 µM | Purified Human GAPDH | Varies G3P, fixed NAD+ | |
| αKi (NAD+ uncompetitive) | 0.70 ± 0.02 µM | Purified Human GAPDH | Varies NAD+, fixed G3P | |
| Stoichiometry of Inactivation | ~1 mole of KA per mole of GAPDH | Purified Human GAPDH |
Table 2: Cellular Potency of Koningic Acid (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Thyroid Cancer Cell Lines (unspecified) | Thyroid Cancer | Dose-dependent inhibition | MTT Assay | |
| Jurkat | T-cell Leukemia | ~4 µM | In-gel fluorescence (GAPDH activity) | |
| BT-474 | Breast Cancer | ~1 µM | Cell Viability Assay | |
| BT-549 | Breast Cancer | ~1 µM | Cell Viability Assay | |
| HCT116 | Colorectal Carcinoma | Not specified, used at IC50 | Cell Viability Assay | |
| G-401 | Rhabdoid Tumor of the Kidney | Concentration-dependent cytotoxicity | SRB Assay | |
| JMU-RTK-2 | Rhabdoid Tumor of the Kidney | Concentration-dependent cytotoxicity | SRB Assay |
Signaling Pathways and Cellular Effects of GAPDH Inhibition by Koningic Acid
The inhibition of GAPDH by Koningic Acid has profound effects on cellular metabolism and signaling, ultimately leading to anti-proliferative and pro-apoptotic outcomes, particularly in cancer cells that are highly reliant on glycolysis (the Warburg effect).
Metabolic Consequences: The primary metabolic effect of GAPDH inhibition is the disruption of glycolysis. This leads to a significant decrease in the production of ATP and lactic acid. Cells treated with Koningic Acid experience a rapid and extensive depletion of intracellular ATP levels. This energy crisis is a major contributor to the cytotoxic effects of the inhibitor.
Downstream Signaling and Cellular Fate: The metabolic stress induced by Koningic Acid triggers several downstream signaling events:
-
Inhibition of Proliferation and Colony Formation: By depriving cancer cells of the energy required for rapid growth, Koningic Acid effectively inhibits cell proliferation and the ability of cancer cells to form colonies in a dose-dependent manner.
-
Induction of Apoptosis: The severe depletion of ATP and disruption of cellular metabolism lead to the induction of programmed cell death, or apoptosis.
-
Modulation of Signaling Pathways: Studies in thyroid cancer cells have shown that Koningic Acid can inhibit the MAPK/ERK signaling pathway and decrease the levels of the anti-apoptotic protein Bcl-2.
Below is a diagram illustrating the central mechanism of Koningic Acid and its downstream cellular consequences.
Caption: Mechanism of Koningic Acid action and its cellular consequences.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Koningic Acid.
GAPDH Enzyme Inhibition Assay
Objective: To determine the in vitro potency and mechanism of a compound's inhibitory activity against purified GAPDH.
Methodology:
-
Assay Principle: The activity of GAPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm. The reaction is coupled with the subsequent enzyme, phosphoglycerate kinase, and measures the rate of NADH formation.
-
Reagents:
-
Purified rabbit muscle or human recombinant GAPDH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
NAD+ cofactor
-
Koningic Acid (or test inhibitor) dissolved in DMSO
-
3-Phosphoglycerate kinase (PGK)
-
ATP
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD+, PGK, and ATP.
-
Add varying concentrations of Koningic Acid to the wells.
-
Pre-incubate the enzyme (GAPDH) with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, G3P.
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value or perform kinetic analysis (e.g., by varying substrate concentrations) to determine Ki values.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Koningic Acid on cancer cell lines.
Methodology:
-
Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Koningic Acid for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Extracellular Acidification Rate (ECAR) Assay
Objective: To measure the rate of glycolysis in live cells following treatment with Koningic Acid.
Methodology:
-
Assay Principle: ECAR is an indicator of the rate of lactate production, which is a direct consequence of glycolysis. This is measured using a specialized instrument that detects changes in pH in the extracellular medium.
-
Procedure:
-
Seed cells in a specialized microplate and allow them to adhere.
-
Treat the cells with Koningic Acid for the desired time.
-
Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for approximately 1 hour.
-
Measure the basal ECAR.
-
Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor) to determine key parameters of glycolytic flux.
-
Analyze the data to determine the effect of Koningic Acid on glycolysis and glycolytic capacity.
-
The following diagram outlines a typical experimental workflow for characterizing a GAPDH inhibitor like Koningic Acid.
Caption: Experimental workflow for characterizing a GAPDH inhibitor.
Summary and Conclusion
Koningic Acid serves as an exemplary model for understanding the mechanism of covalent GAPDH inhibitors. By irreversibly binding to the catalytic cysteine Cys152, it effectively shuts down the enzyme's function, leading to a cascade of events including the inhibition of glycolysis, depletion of cellular ATP, and induction of apoptosis. This makes GAPDH an attractive target for therapeutic intervention, particularly in cancers exhibiting the Warburg effect. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on the discovery and characterization of novel GAPDH inhibitors.
References
- 1. SPECIFIC INHIBITION OF GLYCERALDEHYDE-3-PHOSPHATE DEHYDROGENASE BY KONINGIC ACID (HEPTELIDIC ACID) [jstage.jst.go.jp]
- 2. Specific inhibition of glyceraldehyde-3-phosphate dehydrogenase by koningic acid (heptelidic acid). | Semantic Scholar [semanticscholar.org]
- 3. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
The Discovery and Development of GAPDH-IN-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its pivotal role in glycolysis and its overexpression in various cancers. This technical guide details the discovery and development of a potent GAPDH inhibitor, herein referred to as GAPDH-IN-1 (using the well-documented inhibitor DC-5163 as a representative example). This document provides a comprehensive overview of its discovery through virtual screening, its mechanism of action, and its preclinical evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate further research and development in this area.
Introduction
Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[1] This metabolic reprogramming makes glycolytic enzymes attractive targets for anticancer therapies.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] Beyond its metabolic function, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. Its overexpression in numerous cancers has correlated with poor prognosis, highlighting its potential as a therapeutic target.[2]
This guide focuses on the discovery and preclinical development of this compound (exemplified by DC-5163), a small molecule inhibitor of GAPDH.
Discovery of this compound
This compound (DC-5163) was identified through a docking-based virtual screening of a large compound library.[1] This computational approach allowed for the efficient identification of potential small molecules that could bind to the active site of GAPDH. The most promising candidates were then subjected to experimental validation to confirm their inhibitory activity.
Development Timeline
While a detailed day-by-day timeline is proprietary, the key milestones in the development of DC-5163 are marked by its major publications:
-
2020: The initial discovery of DC-5163 through virtual screening and its initial characterization as a GAPDH inhibitor with anti-proliferative and pro-apoptotic effects in cancer cells was published in Bioorganic Chemistry.
-
2024: A subsequent study published in Cancer Cell International provided a more in-depth in vivo analysis of DC-5163 in a breast cancer xenograft model, including efficacy and safety data.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of GAPDH and the subsequent disruption of cellular metabolism and induction of apoptosis.
Signaling Pathways and Cellular Effects
The inhibition of GAPDH by this compound initiates a cascade of events within cancer cells, as depicted in the following signaling pathway diagram.
Caption: Signaling pathway of this compound's anticancer activity.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound (DC-5163).
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line | Reference |
| GAPDH Inhibition (IC50) | 176.3 nM | - | |
| Binding Affinity (Kd) | 3.192 µM | - | |
| Cell Proliferation (IC50) | 99.22 µM (48h) | MDA-MB-231 |
Table 2: In Vivo Efficacy (Breast Cancer Xenograft Model)
| Parameter | Treatment Group | Control Group | P-value | Reference |
| Tumor Growth | Markedly suppressed | Progressive growth | <0.0001 | |
| 18F-FDG Uptake (%ID/g) | Significantly decreased | Increased | <0.0001 | |
| 18F-FLT Uptake (%ID/g) | Significantly decreased | Increased | <0.01 |
Table 3: In Vivo Safety and Toxicity
| Parameter | Observation | Reference | | :--- | :--- | | | Body Weight | No significant difference compared to control | | | Histopathology (Heart, Liver, Spleen, Lung, Kidney) | No significant morphological changes | | | Hematological Indices | No significant effect | | | Hepatic and Renal Function | No significant hepatorenal toxicity | |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound (DC-5163).
GAPDH Activity Assay
This protocol is adapted from commercially available GAPDH activity assay kits.
Workflow Diagram:
Caption: Workflow for determining GAPDH enzymatic activity.
Methodology:
-
Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.
-
Reaction Setup: In a 96-well plate, add the sample lysate, GAPDH Assay Buffer, and the GAPDH substrate. For inhibitor studies, pre-incubate the lysate with this compound for a specified time.
-
Incubation: Incubate the plate at 37°C for 10-60 minutes.
-
Measurement: Measure the absorbance at 450 nm in a microplate reader. The rate of increase in absorbance is proportional to the GAPDH activity.
Cell Viability Assay (CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
This protocol describes a method for assessing the long-term proliferative capacity of cells.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Assay (Flow Cytometry)
This protocol utilizes Annexin V and Propidium Iodide (PI) staining to detect apoptotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Immunoblotting
This protocol is for the detection of apoptosis-related proteins.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Breast Cancer Xenograft Model
This protocol describes the establishment and use of a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Efficacy and Toxicity Assessment: At the end of the study, sacrifice the mice, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry), and collect organs for toxicity evaluation.
Conclusion
This compound (as represented by DC-5163) is a promising small molecule inhibitor of GAPDH with potent in vitro and in vivo anticancer activity. Its mechanism of action, involving the disruption of glycolysis and induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent for GAPDH-overexpressing cancers. The detailed protocols and quantitative data presented in this guide are intended to support and facilitate ongoing research in this field.
References
The Multifaceted Role of GAPDH: A Technical Guide to the Biological Consequences of its Inhibition
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed and highly conserved enzyme, long considered a classic "housekeeping" protein due to its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising functional diversity for GAPDH, implicating it in a multitude of non-glycolytic cellular processes. These include critical functions in apoptosis, DNA repair, and transcriptional regulation.[1][2] This functional plasticity has positioned GAPDH as an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological functions of GAPDH and the consequences of its inhibition, with a focus on the underlying molecular mechanisms, relevant signaling pathways, and key experimental methodologies. While specific data for a compound designated "GAPDH-IN-1" is not available in the public domain, this document will provide a comprehensive overview of GAPDH inhibition as a therapeutic strategy, supported by data from representative inhibitor studies.
Core Biological Functions of GAPDH
GAPDH's functions are intricately linked to its subcellular localization and post-translational modifications. Beyond its well-established role in the cytoplasm, GAPDH can translocate to the nucleus and mitochondria, where it partakes in distinct cellular processes.
Glycolysis and Energy Metabolism
In the cytoplasm, GAPDH catalyzes the sixth step of glycolysis: the reversible oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[1] This is a critical energy-yielding step that leads to the production of NADH and ATP. Inhibition of GAPDH's catalytic activity directly disrupts the glycolytic pathway, leading to a reduction in cellular ATP levels.[3] This is particularly detrimental to cells with high glycolytic rates, such as many cancer cells (the Warburg effect), making GAPDH a compelling target for anti-cancer therapies.[3]
Apoptosis and Cell Death
GAPDH is a key player in the induction of apoptosis. Under cellular stress conditions, such as oxidative stress, post-translational modifications like S-nitrosylation of a key cysteine residue can trigger the translocation of GAPDH to the nucleus. In the nucleus, GAPDH can interact with proteins such as Siah1, an E3 ubiquitin ligase, leading to the degradation of nuclear proteins and the activation of apoptotic pathways. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).
Transcriptional Regulation and DNA Repair
Nuclear GAPDH also participates in transcriptional regulation and DNA repair. It has been shown to be a component of the OCA-S transcriptional coactivator complex and can modulate the activity of transcription factors. Additionally, GAPDH possesses uracil DNA glycosylase activity, contributing to the maintenance of genomic integrity.
Consequences of GAPDH Inhibition
Targeting GAPDH with small molecule inhibitors can have profound effects on cellular physiology, primarily stemming from the disruption of its diverse functions.
-
Metabolic Disruption: Inhibition of GAPDH's enzymatic activity leads to a bottleneck in glycolysis, resulting in decreased ATP production and an accumulation of glycolytic intermediates upstream of the enzyme. This energy depletion can trigger cell cycle arrest and cell death, particularly in highly glycolytic cancer cells.
-
Induction of Apoptosis: By preventing the non-glycolytic, pro-survival functions of GAPDH or by promoting its pro-apoptotic activities, inhibitors can sensitize cells to apoptosis.
-
Modulation of Signaling Pathways: GAPDH inhibition can impact various signaling pathways. For instance, it can affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Quantitative Data on GAPDH Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known GAPDH inhibitors to provide a comparative context for their potency.
| Inhibitor | Target | IC50 (µM) | Cell Line/System | Reference |
| ψGAPDH peptide | GAPDH oligomerization | - | - | |
| Saframycin A | GAPDH | - | Human cervical carcinoma |
Note: The table above is intended to be illustrative of the types of quantitative data available for GAPDH inhibitors. The lack of specific public data on "this compound" prevents its inclusion.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of GAPDH inhibitors.
GAPDH Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GAPDH by detecting the production of NADH.
Materials:
-
Cell or tissue lysate
-
GAPDH Assay Buffer
-
GAPDH Substrate
-
GAPDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble debris and collect the supernatant.
-
NADH Standard Curve: Prepare a dilution series of the NADH standard in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).
-
Reaction Setup: To each well of a 96-well plate, add the sample or NADH standard. Adjust the final volume with GAPDH Assay Buffer.
-
Reaction Mix: Prepare a reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.
-
Initiate Reaction: Add the reaction mix to each well. For a sample blank, omit the GAPDH Substrate.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.
-
Data Analysis: Calculate the GAPDH activity from the rate of NADH production, using the NADH standard curve for quantification.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of GAPDH inhibition on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GAPDH inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the GAPDH inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 of the inhibitor.
Visualizing GAPDH's Roles and Inhibition
The following diagrams, generated using the DOT language, illustrate key aspects of GAPDH biology and the experimental approach to its inhibition.
References
GAPDH-IN-1: A Technical Guide to its Use as a Probe for Glyceraldehyde-3-Phosphate Dehydrogenase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising repertoire of non-glycolytic, or "moonlighting," functions for GAPDH. These diverse roles, which include the regulation of apoptosis, response to oxidative stress, and DNA repair, are intimately linked to its subcellular localization and post-translational modifications. The development of specific molecular probes is crucial to dissecting these multifaceted functions. GAPDH-IN-1, a covalent inhibitor of GAPDH, has emerged as a valuable tool for investigating the intricate roles of this essential protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a probe to explore the diverse functions of GAPDH.
This compound: Mechanism of Action and Biochemical Properties
This compound, also known as GAPDH Inhibitor Compound F8, is a covalent inhibitor that targets the ubiquitous metabolic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase.[1] Its inhibitory action stems from the covalent modification of a key amino acid residue within the enzyme's active site.
Covalent Modification of GAPDH
Unlike many inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with GAPDH. This irreversible inhibition offers distinct advantages for its use as a molecular probe, ensuring a sustained and measurable effect on the enzyme's activity. The primary mechanism of action involves the reaction of its epoxide moiety with the carboxylate side chain of a specific aspartic acid residue, Asp35, located in the NAD+ binding pocket of GAPDH. This covalent adduction physically obstructs the binding of the essential cofactor NAD+, thereby inactivating the enzyme.
Quantitative Data for this compound
The potency of this compound has been quantified through various biochemical assays. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Cell Line | Reference |
| IC50 | 39.31 µM | HEK293 | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of GAPDH enzymatic activity. The specific conditions under which this value was determined are crucial for experimental reproducibility and are detailed in the experimental protocols section.
Probing the Non-Glycolytic Functions of GAPDH with this compound
Beyond its established role in glycolysis, GAPDH participates in a range of cellular processes, including the induction of apoptosis and the response to oxidative stress. By inhibiting GAPDH's enzymatic activity, this compound can be utilized to investigate the non-glycolytic functions of the protein.
The Role of GAPDH in Apoptosis
Under cellular stress conditions, such as oxidative stress, GAPDH can translocate from the cytoplasm to the nucleus and mitochondria, where it can initiate apoptotic pathways.[2][3] A key interaction in this process is the binding of GAPDH to the E3 ubiquitin ligase Siah1.[4] This interaction is often triggered by the S-nitrosylation of a catalytic cysteine residue in GAPDH. The GAPDH-Siah1 complex then translocates to the nucleus, leading to the degradation of nuclear proteins and subsequent apoptosis.
While direct studies on the effect of this compound on the GAPDH-Siah1 interaction are not yet available, its ability to covalently modify the active site of GAPDH suggests it could be a powerful tool to investigate this pathway. By inhibiting GAPDH's catalytic function, researchers can explore whether this enzymatic activity is necessary for its pro-apoptotic functions.
GAPDH and Oxidative Stress
GAPDH is highly sensitive to oxidative stress, with its catalytic cysteine residue being a primary target for oxidation. This oxidative modification can inhibit its glycolytic activity and trigger its involvement in apoptotic signaling. The use of this compound allows for the specific inhibition of GAPDH's enzymatic function, enabling researchers to distinguish the effects of catalytic inhibition from the effects of oxidative modification on its non-glycolytic roles.
Experimental Protocols
To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted for use with HEK293 cells to assess the effect of this compound on cell viability.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
GAPDH Enzymatic Activity Assay
This colorimetric assay measures the enzymatic activity of GAPDH in cell lysates.
Materials:
-
Cell lysate (prepared in a suitable lysis buffer)
-
GAPDH Assay Buffer (containing NAD+ and substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound treated cells.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.
-
Initiate the reaction by adding the GAPDH Assay Buffer.
-
Immediately measure the absorbance at 340 nm (for NADH production) or use a coupled reaction to produce a colored product measured at a different wavelength, according to the specific kit instructions.
-
Take readings at multiple time points to determine the reaction rate.
-
Calculate the specific activity of GAPDH (units/mg of protein) and compare the activity in treated versus control samples.
Western Blotting for GAPDH Expression
This protocol is used to assess the total protein levels of GAPDH.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to GAPDH function and the experimental use of this compound.
Caption: The central role of GAPDH in glycolysis and its inhibition by this compound.
Caption: The role of GAPDH in apoptosis via interaction with Siah1 and nuclear translocation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Role of GAPDH in Apoptosis: A Technical Guide Featuring the Inhibitor GAPDH-IN-1
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme renowned for its canonical role in glycolysis, where it catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.[1][2][3] Beyond this fundamental metabolic function, a growing body of evidence has implicated GAPDH in a variety of non-glycolytic processes, including transcription, DNA repair, and, notably, the regulation of apoptosis.[1][4] This guide provides an in-depth exploration of the molecular mechanisms governing GAPDH's involvement in programmed cell death and introduces GAPDH-IN-1 as a chemical tool for investigating these pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and visualizes complex signaling cascades.
The Non-Canonical Role of GAPDH in Apoptotic Signaling
While traditionally viewed as a housekeeping protein, GAPDH's function in cell fate determination is complex and context-dependent. Under cellular stress, GAPDH can translocate from the cytoplasm to other subcellular compartments, such as the nucleus and mitochondria, to initiate pro-apoptotic events.
Nuclear Translocation and the GAPDH-Siah1 Cascade
A primary mechanism for GAPDH-mediated apoptosis involves its translocation to the nucleus. This process is often triggered by apoptotic stimuli that lead to the production of nitric oxide (NO).
-
S-Nitrosylation : NO S-nitrosylates a critical cysteine residue (C152) in the active site of GAPDH. This post-translational modification inactivates its glycolytic function and induces a conformational change.
-
Binding to Siah1 : The S-nitrosylated GAPDH gains the ability to bind to Siah1, an E3 ubiquitin ligase.
-
Nuclear Import : The GAPDH-Siah1 complex translocates to the nucleus, a process mediated by Siah1's nuclear localization signal.
-
Execution of Apoptosis : Within the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity. This leads to the degradation of specific nuclear proteins, thereby promoting apoptosis. Furthermore, nuclear GAPDH can interact with and activate the acetyltransferase p300/CBP, which in turn can activate downstream targets like p53 to cause cell death.
Upstream of this cascade, the tumor suppressor p53 has been shown to upregulate GAPDH expression in response to apoptotic insults, suggesting the existence of a positive feedback loop that amplifies the death signal.
Mitochondrial Involvement
In addition to nuclear translocation, GAPDH can accumulate in mitochondria during apoptosis. Studies suggest that mitochondrial GAPDH interacts with the voltage-dependent anion channel (VDAC1). This interaction is proposed to facilitate mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), thereby triggering the intrinsic apoptotic pathway.
This compound: A Covalent Inhibitor for Studying GAPDH Function
This compound is a compound identified as a covalent inhibitor of GAPDH. By directly targeting the enzyme, it serves as a valuable tool to probe the consequences of GAPDH inhibition. Its primary characterized effect is the disruption of glucose metabolism and a reduction in cell viability in a concentration-dependent manner. Investigating the effects of this compound allows for the decoupling of GAPDH's metabolic functions from its non-metabolic, pro-apoptotic roles.
Quantitative Data on GAPDH and its Inhibition
The following table summarizes key quantitative findings related to GAPDH expression, activity, and inhibition from various studies. This data provides a baseline for designing and interpreting experiments.
| Parameter | Finding | Cell/System Context | Reference |
| Inhibitor Potency | IC50 = 39.31 µM | HEK293 cells | |
| Expression in Apoptosis | ~3-fold higher GAPDH expression in apoptotic cells vs. non-apoptotic cells. | CNS-derived cells | |
| Downregulation by Stress | 78% decrease in GAPDH protein after OxLDL treatment. | Smooth muscle cells | |
| Downregulation by Stress | 55% decrease in GAPDH protein after H₂O₂ treatment. | Smooth muscle cells |
Key Experimental Protocols
To investigate the role of GAPDH in apoptosis and the effects of inhibitors like this compound, a combination of techniques is required to assess protein levels, enzymatic activity, and cell fate.
Protocol 1: Western Blotting for GAPDH Expression and Translocation
This protocol is used to detect the levels of GAPDH protein in whole-cell lysates or subcellular fractions.
-
Cell Lysis :
-
Treat cells as required in the experimental design.
-
Wash cells with ice-cold PBS and collect by centrifugation.
-
For whole-cell lysates, resuspend the cell pellet in RIPA buffer supplemented with protease inhibitors.
-
For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Incubate the membrane with a primary antibody against GAPDH (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Preparation :
-
Culture and treat 1-5 x 10⁵ cells per sample as per the experimental design.
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry :
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Protocol 3: Colorimetric GAPDH Activity Assay
This assay measures the enzymatic activity of GAPDH in cell lysates.
-
Sample Preparation :
-
Prepare cell lysates from approximately 1 x 10⁶ cells by homogenizing in 100 µL of ice-cold GAPDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for analysis.
-
-
Assay Reaction :
-
Prepare a reaction mixture according to the kit manufacturer's instructions (typically containing GAPDH substrate).
-
Add 1-50 µL of cell lysate to a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.
-
Add the reaction mixture to each well.
-
-
Measurement :
-
Immediately measure the absorbance at 450 nm in a kinetic mode using a microplate reader.
-
Record readings every 2-3 minutes for a period of 10-30 minutes.
-
The GAPDH activity is proportional to the rate of change in absorbance over time. Calculate the activity based on a standard curve (e.g., an NADH standard).
-
Conclusion
GAPDH is no longer considered merely a metabolic enzyme but a critical regulator of cell fate. Its ability to translocate to the nucleus and mitochondria under stress conditions positions it as a key player in the orchestration of apoptosis. The GAPDH-Siah1 signaling axis represents a significant pathway through which apoptotic signals are transduced to the cell's executive machinery. The use of specific inhibitors like this compound, in conjunction with the detailed molecular and cellular protocols provided herein, offers a robust framework for researchers to further dissect the intricate roles of GAPDH in cell death and explore its potential as a therapeutic target in various diseases.
References
- 1. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Disruptor: An In-depth Technical Guide to GAPDH-IN-1's Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond this canonical role in energy production, GAPDH is implicated in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted nature and frequent overexpression in various cancers have positioned it as an attractive therapeutic target.[1][4] This technical guide delves into the effects of a specific covalent inhibitor, GAPDH-IN-1, on cellular metabolism, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols for its study.
Quantitative Effects of this compound
This compound is a covalent inhibitor of GAPDH that has demonstrated a significant impact on both the enzymatic activity of GAPDH and the viability of cells. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (GAPDH Enzymatic Activity) | HEK293 Cell Lysates | 39.31 µM | |
| IC50 (Cell Viability) | HEK293 Cells | 50.64 µM |
Mechanism of Action of this compound
Unlike many GAPDH inhibitors that directly target the catalytic cysteine residue (Cys152), this compound exhibits a unique mechanism of action. It forms a covalent adduct with an aspartic acid residue (Asp35) within the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's catalytic function. A notable consequence of this action is the enhanced reactivity of the catalytic cysteine (Cys152) to other molecules, such as cysteine-reactive probes. The inhibitory effect of this compound on GAPDH can be reversed by the addition of excess NAD+, suggesting a dynamic competition for the active site.
Caption: Mechanism of this compound covalent inhibition and reversal.
Effects on Cellular Metabolism and Signaling Pathways
Inhibition of GAPDH by compounds like this compound has profound effects on cellular metabolism. By blocking a key step in glycolysis, these inhibitors can lead to a decrease in ATP production and a redirection of metabolic flux.
Glycolysis and the Pentose Phosphate Pathway
Inhibition of GAPDH leads to an accumulation of upstream glycolytic intermediates. This metabolic bottleneck can divert glucose flux into the Pentose Phosphate Pathway (PPP). The PPP is crucial for generating NADPH, a key reductant in managing oxidative stress, and for producing precursors for nucleotide biosynthesis. This metabolic switch is a critical adaptive response of cells to glycolytic inhibition and oxidative stress.
Caption: Inhibition of GAPDH redirects glucose flux to the PPP.
Apoptosis Induction
Beyond its metabolic roles, GAPDH is a key player in the induction of apoptosis. Under cellular stress, particularly in response to nitric oxide (NO), GAPDH can be S-nitrosylated at its catalytic cysteine residue. This post-translational modification triggers a conformational change, enabling GAPDH to bind to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to programmed cell death. While this compound targets a different residue, its disruption of the active site and potential allosteric effects could influence these non-glycolytic functions, a subject for further investigation.
Caption: NO-induced nuclear translocation of GAPDH promotes apoptosis.
Experimental Protocols
The study of this compound and its effects on cellular metabolism involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
GAPDH Enzymatic Activity Assay
This assay measures the catalytic activity of GAPDH by monitoring the reduction of NAD+ to NADH.
Principle: The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to GAPDH activity.
Materials:
-
Cell lysate or purified GAPDH
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)
-
NAD+ solution (e.g., 2.5 mM)
-
Glyceraldehyde-3-phosphate (G3P) solution (e.g., 10 mM)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates or purified GAPDH at the desired concentration.
-
In a 96-well plate, add the cell lysate or purified enzyme.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
To initiate the reaction, add the assay buffer containing NAD+ and G3P.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a period of 10-20 minutes.
-
Calculate the rate of NADH production (change in absorbance per minute).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of this compound on the viability of cultured cells.
Principle: Tetrazolium salts (e.g., MTT, XTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).
-
After the incubation period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against the concentration of this compound.
Experimental Workflow for Studying this compound
A typical workflow for characterizing the effects of this compound is outlined below.
Caption: Workflow for investigating this compound's cellular effects.
Conclusion
This compound represents an intriguing tool for probing the multifaceted roles of GAPDH in cellular metabolism and beyond. Its unique mechanism of action, targeting an aspartic acid residue to allosterically affect the active site, provides a distinct approach compared to traditional cysteine-reactive inhibitors. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting GAPDH and to unravel the intricate network of metabolic and signaling pathways it governs. Further studies are warranted to elucidate the precise downstream metabolic consequences of this compound and its impact on the non-glycolytic functions of GAPDH in various cellular contexts.
References
The Impact of GAPDH-IN-1 on the Non-Glycolytic Functions of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has solidified its status as a moonlighting protein with critical non-glycolytic functions, including the regulation of apoptosis, autophagy, and DNA repair. These ancillary roles are intricately linked to its subcellular localization, post-translational modifications, and protein-protein interactions. GAPDH-IN-1, a small molecule inhibitor targeting the active site of GAPDH, has emerged as a valuable pharmacological tool to probe both the metabolic and non-metabolic activities of this multifaceted enzyme. This technical guide provides an in-depth exploration of the impact of this compound on the non-glycolytic functions of GAPDH, offering insights into its mechanisms of action and outlining detailed experimental protocols for its investigation.
Introduction: The Moonlighting Functions of GAPDH
Beyond its well-established role in energy production, GAPDH participates in a diverse array of cellular processes. These non-glycolytic functions are often triggered by cellular stress signals, leading to post-translational modifications and translocation of GAPDH to different subcellular compartments, including the nucleus and mitochondria.[1][2] By inhibiting the catalytic activity of GAPDH, this compound provides a means to dissect the intricate signaling pathways governed by these non-canonical roles.[2]
Impact of this compound on Apoptosis
GAPDH is a key regulator of apoptotic cell death.[3][4] Under apoptotic stimuli, such as oxidative stress, GAPDH can be S-nitrosylated, which facilitates its binding to the E3 ubiquitin ligase Siah1. This complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC1), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).
By binding to the active site of GAPDH, this compound is expected to modulate these pro-apoptotic functions. Inhibition of GAPDH could potentially disrupt the S-nitrosylation-dependent interaction with Siah1, thereby preventing nuclear translocation and subsequent apoptotic events.
Quantitative Data Summary: Expected Effects of this compound on Apoptosis
The following table summarizes the anticipated quantitative outcomes from experiments investigating the effect of this compound on apoptosis.
| Parameter | Assay | Expected Outcome with this compound | Rationale |
| Cell Viability | MTT Assay | Increased cell viability in the presence of apoptotic stimuli | Inhibition of GAPDH-mediated pro-apoptotic pathways. |
| Apoptotic Cells | Annexin V/PI Staining | Decreased percentage of apoptotic cells | Reduction in the execution of the apoptotic program. |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | Decreased luminescence signal | Inhibition of the downstream apoptotic cascade. |
| GAPDH-Siah1 Interaction | Co-immunoprecipitation | Reduced co-precipitation of Siah1 with GAPDH | Disruption of the S-nitrosylation-dependent binding. |
| GAPDH Nuclear Translocation | Western Blot of Nuclear Fractions | Decreased levels of GAPDH in the nucleus | Blockade of the Siah1-mediated nuclear import. |
| Cytochrome c Release | Western Blot of Cytosolic Fractions | Decreased levels of cytochrome c in the cytosol | Prevention of mitochondrial outer membrane permeabilization. |
Experimental Protocols
2.2.1. Assessment of GAPDH-Siah1 Interaction by Co-Immunoprecipitation
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with an apoptotic stimulus (e.g., etoposide or sodium nitroprusside) in the presence or absence of varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-GAPDH antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the beads extensively with IP buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Siah1 and anti-GAPDH antibodies.
2.2.2. Analysis of GAPDH Nuclear Translocation by Subcellular Fractionation and Western Blotting
-
Cell Treatment: Treat cells as described in section 2.2.1.
-
Subcellular Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic extracts.
-
Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against GAPDH, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).
Signaling Pathway Diagram
Impact of this compound on Autophagy
GAPDH is also implicated in the regulation of autophagy, a cellular process for the degradation of damaged organelles and proteins. Under conditions of low glucose, GAPDH can stimulate autophagy by inhibiting mTOR signaling through its interaction with Rheb. Additionally, nuclear GAPDH can activate SIRT1, a deacetylase that promotes autophagy.
Inhibition of GAPDH by this compound may therefore modulate autophagy. By disrupting the energy-sensing role of GAPDH, this compound could potentially alter the autophagic flux in response to metabolic stress.
Quantitative Data Summary: Expected Effects of this compound on Autophagy
| Parameter | Assay | Expected Outcome with this compound | Rationale |
| LC3-II/LC3-I Ratio | Western Blot | Altered ratio | LC3-II is a marker of autophagosome formation. |
| p62/SQSTM1 Levels | Western Blot | Altered levels | p62 is a receptor for cargo destined for autophagic degradation and is itself degraded. |
| Autophagic Flux | LC3 Turnover Assay | Altered autophagic flux | Measures the rate of autophagosome degradation. |
| SIRT1 Activity | SIRT1 Activity Assay | Decreased activity | Nuclear GAPDH activates SIRT1. |
Experimental Protocols
3.2.1. Assessment of Autophagic Flux by Western Blotting
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. In parallel, treat cells with an autophagy inhibitor such as bafilomycin A1 or chloroquine in the final hours of the experiment to block the degradation of autophagosomes.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described previously. Probe the membranes with antibodies against LC3B and p62/SQSTM1. GAPDH should be used as a loading control, though its levels may be affected by the inhibitor.
-
Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. The accumulation of LC3-II and p62 in the presence of the lysosomal inhibitor is indicative of autophagic flux.
Workflow Diagram
Impact of this compound on DNA Repair
Nuclear GAPDH plays a significant role in maintaining genomic integrity by participating in DNA repair processes. It has been shown to be involved in base excision repair (BER) and can interact with key DNA repair proteins such as APE1 and PARP1. The nuclear translocation of GAPDH is often a prerequisite for its function in DNA repair.
By inhibiting GAPDH, this compound could potentially impair the DNA repair capacity of cells, rendering them more sensitive to DNA damaging agents.
Quantitative Data Summary: Expected Effects of this compound on DNA Repair
| Parameter | Assay | Expected Outcome with this compound | Rationale |
| DNA Damage | Comet Assay | Increased tail moment | Indicates an increase in DNA strand breaks. |
| γH2AX Foci | Immunofluorescence | Increased number of foci | γH2AX is a marker for DNA double-strand breaks. |
| Cell Survival | Clonogenic Assay | Decreased cell survival after DNA damage | Impaired ability of cells to repair lethal DNA lesions. |
| BER Efficiency | In vitro BER Assay | Decreased repair efficiency | Direct assessment of the base excision repair pathway. |
Experimental Protocols
4.2.1. Assessment of DNA Damage by Comet Assay
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) in the presence or absence of this compound.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Logical Relationship Diagram
Conclusion
This compound serves as a critical tool for elucidating the complex, non-glycolytic roles of GAPDH in fundamental cellular processes such as apoptosis, autophagy, and DNA repair. By providing a means to pharmacologically inhibit GAPDH, researchers can gain deeper insights into the signaling pathways that govern these functions and explore the therapeutic potential of targeting GAPDH in various diseases. The experimental frameworks provided in this guide offer a starting point for the comprehensive investigation of this compound's impact on the multifaceted nature of GAPDH. Further research is warranted to generate specific quantitative data on the effects of this compound and to fully unravel the therapeutic implications of modulating the non-glycolytic functions of this essential protein.
References
The Emergence of GAPDH as a Therapeutic Target in Oncology: A Technical Overview of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally regarded as a housekeeping protein essential for glycolysis, is increasingly recognized for its multifaceted role in cancer progression.[1][2][3] Beyond its metabolic function, GAPDH is implicated in a range of cellular processes critical to tumor growth and survival, including apoptosis, DNA repair, and cell cycle regulation.[1][4] This has led to a growing interest in GAPDH as a potential therapeutic target. This technical guide synthesizes the findings from preliminary studies investigating the effects of GAPDH inhibition in cancer cells, providing a foundation for the development of novel anti-cancer agents. While a specific inhibitor designated "GAPDH-IN-1" is not extensively documented in the reviewed literature, this paper will discuss the broader implications of GAPDH inhibition, using data from studies involving GAPDH depletion and other inhibitory mechanisms as a proxy for the potential effects of such a compound.
The Multifaceted Role of GAPDH in Cancer Biology
GAPDH is a pivotal enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands—a phenomenon known as the Warburg effect. However, its functions extend far beyond energy metabolism. GAPDH is a "moonlighting" protein with diverse roles depending on its subcellular localization and post-translational modifications.
-
Cytoplasmic GAPDH: In the cytoplasm, besides its role in glycolysis, GAPDH is involved in the regulation of mRNA stability and trafficking between the endoplasmic reticulum and the Golgi apparatus.
-
Nuclear GAPDH: Upon translocation to the nucleus, GAPDH participates in fundamental processes such as the maintenance of DNA integrity, transcriptional regulation, and the induction of apoptosis.
Dysregulation of GAPDH expression is a common feature in many human cancers, often correlating with reduced patient survival. This underscores its potential as a prognostic biomarker and a target for therapeutic intervention.
Effects of GAPDH Inhibition on Cancer Cell Proliferation and Survival
Studies utilizing techniques such as RNA interference (RNAi) to deplete GAPDH have provided significant insights into its role in cancer cell viability.
Induction of Cell Cycle Arrest
A consistent finding across multiple studies is that the depletion of GAPDH leads to a halt in cell proliferation. This is primarily achieved through the induction of cell cycle arrest, typically at the G1 phase.
The mechanism underlying this cell cycle arrest is often dependent on the tumor suppressor protein p53. In p53-proficient cancer cells, GAPDH depletion leads to the stabilization of p53 and the subsequent accumulation of the cyclin-dependent kinase (CDK) inhibitor p21. In contrast, this effect is not observed in p53-null cells, highlighting the critical role of the p53 pathway in mediating the cytostatic effects of GAPDH inhibition.
Modulation of Apoptosis
The role of GAPDH in apoptosis is complex and appears to be context-dependent. Under certain cellular stress conditions, nuclear translocation of GAPDH is a key step in initiating apoptosis. Nitric oxide (NO) can enhance the binding of GAPDH to SIAH1, an E3 ubiquitin ligase. This complex then moves to the nucleus, where GAPDH stabilizes SIAH1, leading to the degradation of nuclear proteins and subsequent apoptosis.
Conversely, the PI3K/AKT signaling pathway, which is often hyperactivated in cancer, can inhibit GAPDH-induced apoptosis. AKT can phosphorylate GAPDH, preventing its nuclear translocation and thereby promoting cell survival.
Quantitative Data from GAPDH Depletion Studies
The following tables summarize key quantitative findings from studies on GAPDH depletion in various cancer cell lines.
| Cell Line | Method of Inhibition | Key Finding | Fold Change/IC50 | Reference |
| A549 (Lung Carcinoma) | RNA interference (siRNA) | Increased resistance to Cytarabine | 50-fold increase in IC50 (1.68 µM vs 0.03 µM) | |
| A549 (Lung Carcinoma) | RNA interference (siRNA) | No significant change in sensitivity to Doxorubicin | IC50 of 0.05 µM vs 0.035 µM in control | |
| A549 and UO-31 (Renal Carcinoma) | RNA interference (siRNA) | Decreased cytotoxicity of various antimetabolite drugs | 3 to 50-fold decrease | |
| A549 and UO-31 | RNA interference (siRNA) | ATP depletion | 3 to 4-fold |
Signaling Pathways Modulated by GAPDH Inhibition
The inhibition of GAPDH has been shown to impact several critical signaling pathways in cancer cells.
The p53-p21 Pathway
As previously mentioned, a primary mechanism by which GAPDH depletion induces cell cycle arrest is through the activation of the p53 pathway.
Caption: p53-mediated cell cycle arrest upon GAPDH inhibition.
The PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Insulin and hypoxia can stimulate GAPDH expression and activate the PI3K/AKT pathway. Activated AKT can then phosphorylate GAPDH, which enhances its glycolytic activity and promotes drug resistance and tumor formation.
Caption: Regulation of GAPDH by the PI3K/AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these preliminary findings.
GAPDH Depletion using RNA Interference
-
Objective: To specifically reduce the expression of GAPDH in cancer cell lines.
-
Reagents:
-
Cancer cell lines (e.g., A549, UO-31)
-
GAPDH-specific small interfering RNA (siRNA) and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
-
Protocol:
-
Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours, then replace with complete growth medium.
-
Harvest cells for downstream analysis (e.g., Western blotting, cell cycle analysis) 48-72 hours post-transfection.
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the levels of GAPDH, p53, and p21 proteins.
-
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-GAPDH, anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Harvest and wash cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure DNA content.
-
Future Directions and Conclusion
The preliminary studies on GAPDH inhibition in cancer cells have laid a crucial groundwork for the development of a new class of anti-cancer therapeutics. The findings consistently demonstrate that targeting GAPDH can lead to cell cycle arrest and, in some contexts, apoptosis. However, the observation that GAPDH depletion can also induce resistance to certain chemotherapeutic agents highlights the complexity of its role and the need for further investigation.
Future research should focus on:
-
The development and characterization of specific small molecule inhibitors of GAPDH, such as the conceptual "this compound".
-
Elucidating the precise mechanisms that determine whether GAPDH inhibition leads to cytostasis, apoptosis, or chemoresistance in different cancer types.
-
Investigating the potential for combination therapies, where GAPDH inhibitors could be used to sensitize tumors to other anti-cancer agents.
References
- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerindex.org [cancerindex.org]
- 4. Glyceraldehyde 3-Phosphate Dehydrogenase Depletion Induces Cell Cycle Arrest and Resistance to Antimetabolites in Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An Initial Investigation of GAPDH-IN-1 and Other GAPDH Inhibitors in Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme classically known for its role in glycolysis. However, a growing body of evidence has implicated GAPDH in a range of non-glycolytic processes, including the regulation of apoptosis, DNA repair, and protein aggregation.[1][2][3][4] In the context of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease, the aberrant function and subcellular localization of GAPDH have been identified as key contributors to neuronal cell death.[5] Specifically, the nuclear translocation of GAPDH, often triggered by oxidative stress, and its interaction with other proteins like Siah1 and amyloid-beta (Aβ), represent critical pathogenic events.
This has led to the exploration of small molecule inhibitors of GAPDH as potential therapeutic agents. While a specific compound designated "GAPDH-IN-1" is not prominently documented in the reviewed literature, a number of other inhibitors have been investigated for their neuroprotective effects. This technical guide provides an in-depth overview of the preclinical investigation of these GAPDH inhibitors in various neurodegenerative models. We will focus on the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Quantitative Data on GAPDH Inhibitors in Neurodegenerative Models
The following tables summarize the key quantitative findings from studies on GAPDH inhibitors in models of neurodegeneration.
Table 1: In Vitro Efficacy of GAPDH Inhibitors
| Compound | Model System | Outcome Measured | Concentration | Result | Reference |
| R-(-)-Deprenyl | In vitro GAPDH-Siah1 binding assay | Inhibition of GAPDH-Siah1 binding | 0.01 nM | Detectable diminution of binding | |
| R-(-)-Deprenyl | In vitro GAPDH-Siah1 binding assay | Inhibition of GAPDH-Siah1 binding | 1 nM | Significant inhibition of binding | |
| TCH346 | RAW264.7 cells (LPS-IFN treated) | Prevention of GAPDH nitrosylation | 1 nM | Prevention of S-nitrosylation | |
| R-(-)-Deprenyl | RAW264.7 cells (LPS-IFN treated) | Prevention of GAPDH nuclear translocation | 1 nM | Abolished nuclear translocation | |
| TCH346 | RAW264.7 cells (LPS-IFN treated) | Prevention of GAPDH nuclear translocation | 1 nM | Abolished nuclear translocation | |
| R-(-)-Deprenyl | Cerebellar granule neurons (Etoposide-induced apoptosis) | Reduction in cell death | Not specified | Marked reduction in cell death |
Table 2: In Vivo Efficacy of GAPDH Inhibitors
| Compound | Animal Model | Outcome Measured | Dosage | Result | Reference |
| R-(-)-Deprenyl | MPTP-treated mice (Parkinson's model) | Reduction of GAPDH-Siah1 binding in striatum | 0.01 mg/kg | Markedly reduced binding | |
| RX-624 | AD transgenic mice | Reduction of Aβ aggregate accumulation | Not specified | Reduced accumulation | |
| RX-624 | AD transgenic mice | Reversal of memory deficit | Not specified | Reversed memory deficit |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of GAPDH inhibitors.
In Vitro GAPDH-Siah1 Binding Assay
This assay is used to determine the ability of a compound to inhibit the interaction between GAPDH and Siah1.
-
Materials:
-
Purified recombinant human GAPDH
-
GST-tagged Siah1
-
Binding buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.2 mg/ml BSA)
-
Washing buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.1 mg/ml BSA, 0.1% CHAPS)
-
Glutathione-Sepharose beads
-
Test compound (e.g., R-(-)-Deprenyl)
-
-
Procedure:
-
Pre-incubate a known amount of GAPDH (e.g., 500 ng) with varying concentrations of the test compound in binding buffer at 4°C overnight.
-
Add GST-Siah1 (e.g., 5 µg) and incubate for 2 hours at 4°C.
-
Add a slurry of glutathione-Sepharose beads (e.g., 20 µl of 50%) and incubate for 1 hour at 4°C to pull down the GST-Siah1 and any bound proteins.
-
Wash the beads four times with washing buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-GAPDH antibody to detect the amount of GAPDH that co-precipitated with GST-Siah1.
-
Co-Immunoprecipitation of GAPDH and Siah1 from Cell Lysates
This method is used to assess the interaction between endogenous GAPDH and Siah1 in a cellular context.
-
Materials:
-
Cell culture model (e.g., RAW264.7 cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Siah1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-GAPDH antibody for Western blotting
-
-
Procedure:
-
Treat cells with the appropriate stimulus (e.g., LPS and IFN-γ to induce NO production) and the test compound.
-
Lyse the cells in lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Siah1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting with an anti-GAPDH antibody.
-
Assessment of GAPDH Nuclear Translocation
This protocol is for observing the subcellular localization of GAPDH.
-
Materials:
-
Cell culture model
-
Treatment agents (stimulus and inhibitor)
-
Nuclear and cytoplasmic fractionation kit
-
Western blotting reagents
-
-
Procedure:
-
Culture and treat cells as required.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Analyze the protein concentration of each fraction.
-
Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.
-
Perform Western blotting using an anti-GAPDH antibody. Use antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers to verify the purity of the fractions.
-
In Vivo MPTP Mouse Model of Parkinson's Disease
This animal model is used to study the neuroprotective effects of GAPDH inhibitors in a Parkinson's disease context.
-
Animals:
-
Male C57BL/6 mice
-
-
Reagents:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (e.g., R-(-)-Deprenyl)
-
-
Procedure:
-
Administer the test compound (e.g., 0.01 mg/kg, intraperitoneally) to the mice.
-
After a set pre-treatment time, administer MPTP to induce dopaminergic neurodegeneration.
-
At a specified time point after MPTP administration, sacrifice the animals and dissect the brain, specifically the striatum.
-
Prepare tissue lysates from the striatum.
-
Analyze the lysates for GAPDH-Siah1 binding via co-immunoprecipitation, or for levels of S-nitrosylated GAPDH using a biotin-switch assay.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: The NO-GAPDH-Siah1 pro-apoptotic signaling pathway.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Role of extracellular GAPDH in Alzheimer's disease progression.
Conclusion
The investigation into GAPDH inhibitors for the treatment of neurodegenerative diseases is a promising area of research. The ability of these small molecules to prevent the nuclear translocation of GAPDH and its subsequent pro-apoptotic functions, as well as to mitigate the aggregation of toxic proteins, highlights a viable therapeutic strategy. While the specific compound "this compound" requires further elucidation, the data from studies on inhibitors like R-(-)-Deprenyl, TCH346, and RX-624 provide a strong rationale for the continued development of GAPDH-targeting therapies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore this critical area of drug discovery. Future work should focus on identifying more potent and specific GAPDH inhibitors and fully characterizing their efficacy and safety in preclinical and clinical settings.
References
- 1. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Glyceraldehyde-3-phosphate dehydrogenase as a target for small-molecule disease-modifying therapies in human neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
GAPDH-IN-1: A Technical Guide to a Non-Cysteine-Targeting Covalent Inhibitor of GAPDH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifaceted enzyme central to glycolysis and implicated in numerous other cellular processes. Its role in various pathologies has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of GAPDH-IN-1 (also known as compound F8), a novel covalent inhibitor of GAPDH. Unlike many covalent inhibitors that target reactive cysteine residues, this compound possesses a unique mechanism, forming a covalent adduct with an aspartic acid residue in the active site. This document details the fundamental characteristics, mechanism of action, and key experimental data related to this compound, offering a comprehensive resource for researchers utilizing this chemical tool.
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme that plays a critical role in cellular metabolism by catalyzing the sixth step of glycolysis: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Beyond its canonical role in energy production, GAPDH is involved in a diverse array of non-glycolytic functions, including apoptosis, DNA repair, and membrane trafficking. Its overexpression and altered activity in various diseases, including cancer and neurodegenerative disorders, have highlighted its potential as a therapeutic target.[1]
This compound has emerged from activity-based proteomic screening as a unique covalent inhibitor of GAPDH.[2] Its distinctive mechanism of targeting a non-cysteine residue offers a valuable tool for studying the multifaceted roles of GAPDH and exploring novel therapeutic strategies.[2][3]
Biochemical and Cellular Activity
This compound demonstrates inhibitory activity against both the enzymatic function of GAPDH and the viability of cultured human cells.[4]
| Parameter | Value | Cell Line/System |
| IC50 (GAPDH Enzymatic Activity) | 39.31 μM | HEK293 Cell Lysates |
| IC50 (Cell Viability) | 50.64 μM | HEK293 Cells |
| Table 1: Summary of quantitative data for this compound. |
Mechanism of Action
This compound functions as a covalent inhibitor, but through an unconventional mechanism that distinguishes it from typical cysteine-reactive compounds.
Key Mechanistic Features:
-
Non-Cysteine Targeting: this compound forms a covalent adduct with Aspartate 35 (Asp35) within the active site of GAPDH.
-
NAD+ Displacement: The covalent modification of Asp35 leads to the displacement of the essential cofactor NAD+ from the active site.
-
Enhanced Cysteine Reactivity: Paradoxically, the binding of this compound enhances the reactivity of the catalytic Cysteine 152 (Cys152) to other cysteine-reactive probes, such as those based on iodoacetamide. This suggests a conformational change in the active site upon inhibitor binding.
-
Reversibility with Excess NAD+: The adduct formed between this compound and GAPDH can be reduced by the addition of excess NAD+, indicating a degree of reversibility to the covalent modification.
Mechanism of this compound covalent modification.
Experimental Protocols
GAPDH Enzymatic Activity Assay (Colorimetric)
This protocol is a general method for determining GAPDH activity in cell lysates, which can be adapted for measuring the inhibitory effect of this compound.
Materials:
-
Cell Lysates (e.g., from HEK293 cells)
-
GAPDH Assay Buffer
-
GAPDH Substrate (Glyceraldehyde-3-phosphate)
-
NAD+
-
Developer solution (e.g., containing a tetrazolium salt)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well. For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time.
-
Reaction Initiation: Prepare a master mix containing GAPDH Assay Buffer, GAPDH Substrate, NAD+, and the developer solution. Add the master mix to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA450/min). The IC50 value for this compound can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for GAPDH enzymatic activity assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on the viability of HEK293 cells.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the concentration of this compound.
Activity-Based Protein Profiling (ABPP) for Target Identification
The discovery of this compound's unique mechanism was facilitated by an ABPP approach using a cysteine-reactive probe. The following is a generalized workflow based on this methodology.
Materials:
-
Cell lysates
-
This compound
-
Cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., azide-fluorophore or azide-biotin)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or streptavidin-blotting reagents
Procedure:
-
Proteome Labeling: Incubate cell lysates with this compound for a specified time.
-
Probe Reaction: Add the cysteine-reactive probe to the lysates and incubate to allow for covalent modification of reactive cysteines.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (fluorophore or biotin) to the probe.
-
Analysis:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner. An enhancement of the band corresponding to GAPDH would be observed.
-
Affinity purification and Mass Spectrometry: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification of the proteins by LC-MS/MS.
-
ABPP workflow for this compound characterization.
Signaling and Metabolic Consequences
Inhibition of GAPDH by this compound is expected to have significant downstream effects on cellular metabolism and signaling. By blocking a key step in glycolysis, this compound can lead to a decrease in ATP production and a buildup of glycolytic intermediates upstream of the enzymatic block. This metabolic disruption can profoundly impact cell survival and proliferation, particularly in cells that are highly dependent on glycolysis for their energy needs, such as many cancer cells exhibiting the Warburg effect.
Effect of this compound on the glycolytic pathway.
Conclusion
This compound is a valuable chemical tool for the study of GAPDH biology. Its unique mechanism of covalent modification of an aspartate residue provides a novel approach to inhibit this multifaceted enzyme. This technical guide summarizes the core characteristics of this compound, providing researchers with essential data and protocols to facilitate its use in their investigations into the diverse roles of GAPDH in health and disease. Further studies are warranted to explore the selectivity profile and the full range of cellular effects of this intriguing inhibitor.
References
Methodological & Application
Application Notes and Protocols for GAPDH-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the central pathway for glucose metabolism and cellular energy production. Beyond its canonical role, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and membrane trafficking. Its overexpression and altered function in various diseases, particularly cancer, have positioned it as an attractive therapeutic target. GAPDH-IN-1 is a small molecule inhibitor that covalently binds to GAPDH, leading to the inactivation of its enzymatic function. These application notes provide a detailed experimental protocol for the use of this compound in cell culture to study the effects of GAPDH inhibition.
Mechanism of Action
This compound is an inhibitor of GAPDH enzymatic activity. It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's function in the glycolytic pathway. By disrupting glycolysis, this compound can effectively decrease ATP production, which can particularly impact the survival and proliferation of cells highly dependent on this metabolic pathway, such as many cancer cells exhibiting the Warburg effect.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound. These values can serve as a starting point for designing experiments in various cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (GAPDH enzymatic activity) | HEK293 cell lysates | 39.31 µM | |
| IC50 (Cell viability) | HEK293 cells | 50.64 µM |
Signaling Pathway Perturbation by this compound
Inhibition of GAPDH by this compound primarily disrupts the glycolytic pathway, leading to a reduction in ATP and pyruvate production. This metabolic stress can trigger downstream signaling events, including the activation of cell stress responses and potentially leading to apoptosis. The following diagram illustrates the central role of GAPDH in glycolysis and the immediate consequences of its inhibition by this compound.
Caption: Inhibition of GAPDH by this compound blocks glycolysis, leading to reduced ATP and cellular stress.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Bring the this compound vial to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: To be obtained from the supplier), add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and Treatment Protocol
This protocol provides a general guideline. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific cell line and experimental question.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting range for a dose-response experiment is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Assays
Purpose: To determine the effect of this compound on cell proliferation and cytotoxicity.
Procedure (using a 96-well plate format):
-
Following the treatment period, add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Purpose: To confirm the presence of GAPDH and assess the levels of other proteins of interest.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GAPDH overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or α-tubulin) should be used to ensure equal protein loading.
-
Purpose: To measure the effect of GAPDH inhibition on the end-product of glycolysis.
Procedure:
-
After the desired treatment period, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate levels to the cell number or total protein content.
Purpose: To quantify the impact of GAPDH inhibition on cellular energy levels.
Procedure:
-
Following treatment, lyse the cells according to the protocol of a commercially available ATP assay kit.
-
These kits typically utilize the luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or total protein content.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for studying the effects of this compound in cell culture.
Caption: A general workflow for investigating the cellular effects of this compound.
References
Application Notes and Protocols for Utilizing GAPDH-IN-1 in Glycolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in cellular metabolism, GAPDH is implicated in various non-glycolytic processes, including apoptosis and DNA repair.[2][3] In many cancer cells, there is an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[4] This metabolic shift makes GAPDH a compelling therapeutic target for anticancer drug development.[4]
GAPDH-IN-1 is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM for enzymatic activity. It acts by forming a covalent adduct with an aspartic acid residue in the active site, which displaces the essential cofactor NAD+. This targeted inhibition of GAPDH leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and the depletion of downstream metabolites. Consequently, this disrupts the production of ATP and lactate.
These application notes provide detailed protocols for utilizing this compound to study its effects on glycolysis in a cellular context. The provided methodologies will enable researchers to accurately quantify the impact of GAPDH inhibition on key glycolytic parameters.
Data Presentation
The following tables summarize quantitative data from studies using various GAPDH inhibitors. This data is intended to provide a comparative reference for researchers using this compound.
Table 1: Inhibitory Potency of GAPDH Inhibitors
| Inhibitor | Target Cell Line | IC50 (Enzymatic Activity) | IC50 (Cell Viability) | Reference |
| This compound | HEK293 | 39.31 µM | 50.64 µM | |
| Iodoacetate (IA) | HeLa | 2.5 µM | Not Reported | |
| Koningic Acid (KA) | Jurkat | ~4 µM (for 50% inhibition of activity in-cell) | Not Reported | |
| DC-5163 | Breast Cancer Cells | Not Reported | Varies by cell line and time |
Table 2: Effect of GAPDH Inhibition on Glycolysis
| Inhibitor | Cell Line | Concentration | Effect on Lactate Production | Effect on Glucose Consumption | Reference |
| Iodoacetate (IA) | HeLa | 1-100 µM | Dose-dependent decrease | Dose-dependent decrease | |
| Koningic Acid (KA) | HCT116 | IC50 | Decreased | Not Reported | |
| GAPDH Knockdown | A549 | Not Applicable | ~15% reduction | Marginal reduction | |
| DC-5163 | Breast Cancer Cells | 80 µM | Decreased | Decreased |
Experimental Protocols
Protocol 1: General Glycolysis Assay Using this compound
This protocol provides a comprehensive workflow for treating cultured cells with this compound and subsequently measuring the impact on glycolysis by quantifying extracellular lactate production and glucose consumption.
Materials:
-
This compound (Solubility in acetonitrile: 0.1-1 mg/mL)
-
Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line exhibiting the Warburg effect)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lactate assay kit (colorimetric or fluorometric)
-
Glucose assay kit (colorimetric or fluorometric)
-
96-well plates
-
Multichannel pipettor
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM to determine the optimal inhibitory concentration for your cell line.
-
-
Treatment of Cells:
-
Carefully remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The incubation time should be optimized based on the cell line and the expected rate of glycolysis.
-
-
Sample Collection:
-
At the end of the incubation period, carefully collect the cell culture medium from each well for lactate and glucose analysis.
-
It is crucial to avoid disturbing the cell monolayer.
-
The collected medium can be stored at -80°C for later analysis if necessary.
-
-
Lactate and Glucose Measurement:
-
Thaw the collected media samples if they were frozen.
-
Follow the manufacturer's instructions for the chosen lactate and glucose assay kits. This typically involves adding a reaction mix to the media samples and incubating for a specific time before measuring the absorbance or fluorescence.
-
Generate a standard curve for both lactate and glucose to accurately quantify their concentrations in the samples.
-
-
Data Analysis:
-
Calculate the concentration of lactate produced and glucose consumed in each well.
-
Normalize the data to the cell number or protein concentration in each well to account for any differences in cell proliferation or viability. A separate plate can be set up in parallel for cell counting or a protein assay (e.g., BCA assay).
-
Plot the results as a function of this compound concentration to determine the dose-dependent effect on glycolysis.
-
Protocol 2: Direct Measurement of GAPDH Enzymatic Activity
This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of GAPDH in cell lysates.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GAPDH activity assay kit (colorimetric or fluorometric)
-
96-well plate
-
Multichannel pipettor
-
Plate reader
Procedure:
-
Cell Lysis:
-
Culture cells to a sufficient number and harvest them.
-
Lyse the cells using an appropriate ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Inhibitor Treatment of Lysate:
-
Dilute the cell lysate to a consistent protein concentration in the assay buffer provided with the GAPDH activity assay kit.
-
Add different concentrations of this compound to aliquots of the cell lysate. Include a vehicle control.
-
Incubate the lysate with the inhibitor for a predetermined time (e.g., 30 minutes) at room temperature to allow for enzyme inhibition.
-
-
GAPDH Activity Measurement:
-
Follow the manufacturer's protocol for the GAPDH activity assay kit. This typically involves adding a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD+ to the inhibitor-treated lysates.
-
The assay measures the rate of NADH production, which is proportional to GAPDH activity.
-
Monitor the change in absorbance or fluorescence over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each sample.
-
Plot the GAPDH activity as a function of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Glycolytic pathway and the point of inhibition by this compound.
Caption: Experimental workflow for a cell-based glycolysis assay.
References
- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GAPDH-IN-1 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in in vitro studies.
Introduction
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, but it also participates in various non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking. Its overexpression in certain cancers makes it a potential therapeutic target. This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM for its enzymatic activity.[1] It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, leading to the displacement of the cofactor NAD+.[1] This inhibition of GAPDH can impact cellular metabolism and viability, making this compound a valuable tool for studying the multifaceted roles of GAPDH in cellular physiology and disease.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 366.37 g/mol | [1] |
| IC50 (GAPDH Enzymatic Activity) | 39.31 µM | [1] |
| IC50 (HEK293 Cell Viability) | 50.64 µM | [1] |
| Solubility (Acetonitrile) | Slightly soluble (0.1-1 mg/mL) | |
| Recommended Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the Required Mass:
-
Molecular Weight of this compound = 366.37 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 366.37 g/mol * 1 mL = 0.0036637 g
-
Mass (mg) = 3.66 mg
-
-
-
Dissolution:
-
Aseptically weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions for Cell Culture
Objective: To dilute the this compound stock solution in cell culture medium to the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Determine the Final Working Concentration: The effective concentration of this compound in cell-based assays can range from 25 µM to 100 µM, based on reported data. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Calculate the Dilution Factor:
-
For a 10 mM stock solution and a desired final concentration of 50 µM:
-
Dilution Factor = 10,000 µM / 50 µM = 200
-
-
-
Serial Dilution (Recommended): To ensure accurate dilution and thorough mixing, a serial dilution approach is recommended, especially for high dilution factors.
-
Intermediate Dilution (e.g., 1:20): Add 5 µL of the 10 mM stock solution to 95 µL of sterile cell culture medium. This results in a 500 µM intermediate solution.
-
Final Dilution (e.g., 1:10): Add 100 µL of the 500 µM intermediate solution to 900 µL of sterile cell culture medium to achieve a final concentration of 50 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. For the example above, the final DMSO concentration would be 0.05% (from the 1:2000 final dilution of the DMSO stock).
-
Treatment of Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Signaling Pathway of GAPDH Inhibition
Caption: Inhibition of GAPDH by this compound disrupts glycolysis.
Experimental Workflow for In Vitro Studies
Caption: Workflow for this compound in vitro cell-based assays.
References
Determining the Optimal Concentration of GAPDH-IN-1 for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in metabolism, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and cellular signaling, making it a protein of interest in various research fields.[1][2][3] The dysregulation of GAPDH activity has been associated with several pathologies, including cancer and neurodegenerative diseases.[1]
GAPDH-IN-1 is a covalent inhibitor of GAPDH that provides a valuable tool for studying the diverse functions of this multifaceted enzyme. These application notes provide detailed protocols for determining the optimal concentration of this compound for various in vitro experiments, ensuring reproducible and reliable results.
Mechanism of Action
This compound acts as a covalent inhibitor of GAPDH. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of the enzyme. This interaction displaces the essential cofactor NAD+, leading to the inhibition of GAPDH enzymatic activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a starting point for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Activity) | HEK293 Cell Lysates | 39.31 µM | |
| IC50 (Cell Viability) | HEK293 Cells | 50.64 µM |
Signaling Pathway Perturbation
Inhibition of GAPDH by this compound primarily disrupts the glycolytic pathway, leading to a reduction in ATP production. This metabolic stress can, in turn, affect various downstream signaling pathways sensitive to the cell's energy status, such as the AMPK and mTOR pathways. Furthermore, given the non-glycolytic roles of GAPDH, its inhibition may impact processes like apoptosis and DNA repair.
References
Application Notes and Protocols for GAPDH-IN-1 in Western Blot Analysis of GAPDH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme pivotal to the glycolytic pathway.[1][2] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including DNA repair, apoptosis, and autophagy.[1][2] Its stable and high expression levels in most tissues have established it as a common loading control in Western blot analysis.[3] However, the diverse functions of GAPDH also make it a potential therapeutic target, particularly in diseases with altered metabolism like cancer.
GAPDH-IN-1 is a representative small molecule inhibitor designed to target the active site of the GAPDH enzyme. Its application in research is crucial for understanding the downstream effects of GAPDH inhibition on cellular pathways and for validating GAPDH as a therapeutic target. These notes provide a detailed protocol for utilizing this compound in cell culture and subsequent analysis of its effects on protein expression via Western blotting.
Mechanism of Action
This compound, as a representative GAPDH inhibitor, primarily functions by binding to the active site of the enzyme, thereby disrupting the glycolytic pathway and leading to a reduction in ATP production. This metabolic disruption can have significant effects on cell proliferation and survival, especially in cells that are highly dependent on glycolysis. Furthermore, inhibition of GAPDH can modulate its non-glycolytic functions, influencing pathways related to cell cycle progression and apoptosis. For instance, the inhibition of GAPDH has been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of a GAPDH inhibitor, herein referred to as this compound, on breast cancer cell lines. These studies demonstrate the inhibitor's impact on cell viability and the expression of key regulatory proteins.
Table 1: Effect of this compound on Cell Viability (IC₅₀ values)
| Cell Line | Description | This compound IC₅₀ (µM) after 48h |
| MCF-7 | Human breast cancer | 55.3 |
| MDA-MB-231 | Human breast cancer | 48.7 |
| BT549 | Human breast cancer | 62.1 |
| MCF-10A | Normal breast epithelial | >100 |
Data is representative of typical findings for a specific GAPDH inhibitor like DC-5163 and is intended for illustrative purposes.
Table 2: Densitometric Analysis of Western Blot Results Following this compound Treatment
| Protein Target | Treatment Condition (48h) | Fold Change vs. Control (DMSO) |
| Cyclin D1 | 80 µM this compound | - 0.6 |
| CDK4 | 80 µM this compound | - 0.5 |
| Cleaved PARP | 80 µM this compound | + 2.5 |
This table illustrates the expected changes in protein levels after treatment with a GAPDH inhibitor, based on findings for DC-5163. The data indicates a decrease in proteins that promote cell cycle progression and an increase in a marker for apoptosis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effects on protein expression.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. A vehicle control (DMSO only) must be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for analyzing protein expression in cell lysates treated with this compound.
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GAPDH, anti-Cyclin D1, anti-CDK4, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (if GAPDH is the target, an alternative loading control like β-actin or β-tubulin should be used).
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Proposed signaling pathway of this compound action.
References
Application Notes and Protocols for Studying the Warburg Effect in Cancer Using a GAPDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and metastasis.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, has emerged as a promising therapeutic target for selectively targeting cancer cells exhibiting the Warburg effect.[1][2]
This document provides detailed application notes and protocols for utilizing a selective GAPDH inhibitor, such as Koningic Acid (KA), to study the Warburg effect in cancer cells. Koningic acid is a natural product that acts as a potent and selective irreversible inhibitor of GAPDH.[2] These protocols are intended to guide researchers in assessing the effects of GAPDH inhibition on cancer cell viability, metabolism, and key signaling pathways.
Data Presentation
Inhibitory Concentration (IC50) of GAPDH Inhibitors in Various Cancer Cell Lines
The efficacy of GAPDH inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound.
| GAPDH Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| Koningic Acid (KA) | C643 (Thyroid) | 1.35 | |
| Koningic Acid (KA) | 8505C (Thyroid) | >10 | |
| Koningic Acid (KA) | K1 (Thyroid) | >10 | |
| Koningic Acid (KA) | TPC-1 (Thyroid) | >10 | |
| Koningic Acid (KA) | U937 (Leukemia) | 40 (for caspase-3 induction) | |
| Koningic Acid (KA) | HEK293T (Human Embryonic Kidney) | 5 | |
| Koningic Acid (KA) | A549 (Lung Carcinoma) | ~50 (resistance observed) | |
| DC-5163 | MCF-7 (Breast) | Lower than MDA-MB-231 and 4T1 |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time.
Effects of GAPDH Inhibition on Cellular Metabolism
Inhibition of GAPDH leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and a depletion of downstream metabolites.
| Metabolite | Expected Change upon GAPDH Inhibition |
| Glucose-6-phosphate (G6P) | Increase |
| Fructose-6-phosphate (F6P) | Increase |
| Fructose-1,6-bisphosphate (F1,6BP) | Increase |
| Dihydroxyacetone phosphate (DHAP) | Increase |
| Glyceraldehyde-3-phosphate (G3P) | Increase |
| 1,3-Bisphosphoglycerate (1,3-BPG) | Decrease |
| 3-Phosphoglycerate (3-PG) | Decrease |
| Phosphoenolpyruvate (PEP) | Decrease |
| Pyruvate | Decrease |
| Lactate | Decrease |
| ATP | Decrease |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a GAPDH inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GAPDH inhibitor (e.g., Koningic Acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the GAPDH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
GAPDH Activity Assay
This assay measures the enzymatic activity of GAPDH in cell lysates.
Materials:
-
Treated and untreated cancer cells
-
GAPDH Assay Buffer (commercial kits available)
-
GAPDH Substrate (commercial kits available)
-
GAPDH Developer (commercial kits available)
-
NADH Standard (commercial kits available)
-
96-well plate
-
Microplate reader
Procedure:
-
Harvest cells (approximately 1 x 10^6) and wash with ice-cold PBS.
-
Homogenize the cell pellet in 100 µL of ice-cold GAPDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate).
-
In a 96-well plate, add 1-50 µL of cell lysate to each well and adjust the final volume to 50 µL with GAPDH Assay Buffer.
-
Prepare a master reaction mix according to the kit manufacturer's instructions (typically containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer).
-
Add 50 µL of the master reaction mix to each well.
-
Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate GAPDH activity based on the rate of change in absorbance, using an NADH standard curve for quantification.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, a key indicator of the Warburg effect.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lactate Assay Kit (commercial kits available)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect the cell culture medium from treated and untreated cells.
-
Centrifuge the medium at 10,000 rpm for 5 minutes to remove any detached cells or debris.
-
Prepare a lactate standard curve according to the kit manufacturer's instructions.
-
In a 96-well plate, add 50 µL of each standard and unknown sample (supernatant).
-
Prepare a reaction mix containing lactate oxidase and a colorimetric probe as per the kit's protocol.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis
This protocol allows for the detection of changes in the expression and phosphorylation status of key signaling proteins, such as AKT and HIF-1α, following GAPDH inhibition.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Metabolomics Analysis of Adherent Cancer Cells
This protocol outlines the steps for extracting metabolites from adherent cancer cells for analysis by mass spectrometry.
Materials:
-
Adherent cancer cells in culture dishes (e.g., 10 cm dish at 90-100% confluency)
-
Ice-cold 0.9% NaCl solution (saline)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Aspirate the culture medium completely from the dish.
-
Quickly rinse the cells with 5-7 mL of ice-cold 0.9% NaCl solution and aspirate.
-
Place the dish on dry ice and add 1 mL of ice-cold 80% methanol.
-
Scrape the cells into the methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
After the final thaw, vortex for 1 minute and centrifuge at ~20,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for Studying GAPDH Nuclear Translocation with GAPDH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein that, beyond its classical role in glycolysis, participates in a range of cellular processes including apoptosis, DNA repair, and regulation of gene expression.[1] A key event governing these non-glycolytic functions is its translocation from the cytoplasm to the nucleus. This process is often triggered by cellular stress, such as oxidative stress, and is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. GAPDH-IN-1 is a covalent inhibitor of GAPDH's enzymatic activity. While direct studies on its effect on GAPDH nuclear translocation are not yet prevalent in the literature, its mechanism of action suggests it as a potential tool for investigating this phenomenon. These application notes provide a framework for utilizing this compound to study the mechanisms and consequences of GAPDH nuclear translocation.
Introduction to this compound
This compound, also known as Compound F8, is an inhibitor of the enzymatic activity of GAPDH with a reported IC50 of 39.31 μM. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of GAPDH. This modification leads to the displacement of the essential cofactor NAD+ and enhances the reactivity of probes with the catalytic cysteine, thereby inhibiting its glycolytic function. Given that post-translational modifications of the catalytic cysteine and the state of the NAD+ binding site are critical for the interaction of GAPDH with proteins that mediate its nuclear import, such as Siah1, this compound may serve as a valuable chemical probe to explore the regulation of GAPDH's subcellular localization.
Mechanism of GAPDH Nuclear Translocation
Under basal conditions, GAPDH is predominantly localized in the cytoplasm. In response to cellular stressors like oxidative or nitrosative stress, a cascade of events is initiated that leads to its nuclear accumulation. A primary pathway involves the S-nitrosylation of a critical cysteine residue (Cys152 in human GAPDH) in the enzyme's active site.[2] This modification induces a conformational change in GAPDH, facilitating its binding to the E3 ubiquitin ligase Siah1. Siah1 possesses a nuclear localization signal (NLS), and the GAPDH-Siah1 complex is actively transported into the nucleus. Once in the nucleus, GAPDH can modulate the activity of other nuclear proteins, such as p300/CBP, PARP-1, and p53, thereby influencing gene expression, DNA repair, and apoptosis.[3]
Quantitative Data Summary
As of the latest literature review, specific quantitative data on the direct inhibition of GAPDH nuclear translocation by this compound is not available. The following table provides hypothetical data based on expected outcomes for a potent inhibitor of this process, which should be experimentally determined for this compound.
| Parameter | Condition | Result | Experimental Method |
| IC50 (Nuclear Translocation) | Stress-induced GAPDH nuclear translocation | To be determined (TBD) | Immunofluorescence Microscopy with quantitative image analysis |
| Optimal Concentration | Inhibition of stress-induced nuclear GAPDH accumulation | TBD (e.g., 10-50 µM) | Subcellular Fractionation and Western Blot |
| Time Dependence | Onset of inhibition of nuclear translocation | TBD (e.g., 1-4 hours pre-incubation) | Time-course analysis using Immunofluorescence |
| Effect on Protein-Protein Interaction | GAPDH-Siah1 co-immunoprecipitation | TBD (e.g., % reduction in co-precipitated Siah1) | Co-Immunoprecipitation followed by Western Blot |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Stress-Induced GAPDH Nuclear Translocation
Caption: Stress-induced GAPDH nuclear translocation pathway and the putative inhibitory point of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on GAPDH nuclear translocation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for GAPDH Subcellular Localization
Objective: To visualize and quantify the effect of this compound on stress-induced nuclear translocation of GAPDH.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound (in appropriate solvent, e.g., DMSO)
-
Stress-inducing agent (e.g., H₂O₂, Sodium Nitroprusside)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-GAPDH antibody
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).
-
Induce cellular stress by adding the stress-inducing agent (e.g., 100 µM H₂O₂) for the appropriate duration (e.g., 6 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-GAPDH antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the slides using a confocal microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of GAPDH in the nucleus (defined by DAPI staining) and the cytoplasm. Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.
Protocol 2: Subcellular Fractionation and Western Blot Analysis
Objective: To biochemically quantify the levels of GAPDH in the cytoplasmic and nuclear fractions following treatment with this compound.
Materials:
-
Cell line of interest cultured in 10-cm dishes
-
This compound and stress-inducing agent
-
PBS, ice-cold
-
Cell scraper
-
Subcellular fractionation kit (or buffers for hypotonic lysis and nuclear extraction)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells as described in Protocol 1 (steps 2 and 3).
-
Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Perform subcellular fractionation according to the manufacturer's protocol or a standard laboratory method to separate cytoplasmic and nuclear extracts. Add protease inhibitors to all buffers.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GAPDH, Lamin B1, and α-Tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software to measure the band intensity for GAPDH in both fractions. Normalize the nuclear GAPDH signal to the Lamin B1 signal and the cytoplasmic GAPDH signal to the α-Tubulin signal to ensure the purity of the fractions and equal loading.
Conclusion
This compound presents a promising, though as yet uncharacterized, tool for the study of GAPDH nuclear translocation. Its covalent mechanism of action at the NAD+ binding site suggests it may disrupt the necessary conformational changes or protein-protein interactions required for nuclear import. The protocols outlined above provide a robust framework for researchers to systematically investigate the potential of this compound as an inhibitor of this important non-glycolytic function of GAPDH, thereby contributing to a deeper understanding of its role in cellular stress responses and disease. It is imperative that future studies rigorously characterize the specificity and efficacy of this compound in this context to validate its use as a selective chemical probe.
References
Protocol for Assessing the Effects of GAPDH-IN-1 on Cell Viability
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, but it also participates in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted role makes it a compelling target for therapeutic intervention, particularly in oncology and neurodegenerative diseases where metabolic alterations and apoptotic dysregulation are common.[4][5] GAPDH inhibitors, by disrupting cellular metabolism and other GAPDH-dependent pathways, can significantly impact cell survival and proliferation.
This document provides detailed application notes and protocols for assessing the effects of GAPDH-IN-1, a specific GAPDH inhibitor, on cell viability. This compound inhibits GAPDH by forming a covalent adduct with an aspartic acid residue in the active site, thereby displacing the essential cofactor NAD+. The inhibitor has been shown to decrease the viability of HEK293 cells with an IC50 value of 50.64 µM and inhibit GAPDH enzymatic activity with an IC50 of 39.31 µM.
These protocols are designed to provide a robust framework for characterizing the cellular consequences of GAPDH inhibition by this compound, encompassing assessments of cell viability, apoptosis, and cellular metabolism.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Example Data Summary for Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.10 ± 0.06 | 88 |
| 25 | 0.85 ± 0.05 | 68 |
| 50 | 0.62 ± 0.04 | 49.6 |
| 100 | 0.35 ± 0.03 | 28 |
Table 2: Example Data Summary for Apoptosis (Annexin V/PI Staining)
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |
| 25 | 15.8 ± 1.2 | 5.4 ± 0.7 | 78.8 ± 1.5 |
| 50 | 35.2 ± 2.1 | 12.6 ± 1.1 | 52.2 ± 2.5 |
| 100 | 58.9 ± 3.5 | 25.1 ± 1.8 | 16.0 ± 2.1 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-112165)
-
Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour of staining.
Measurement of Cellular ATP Levels
This assay directly quantifies cellular ATP levels, providing a sensitive measure of metabolic activity and cell health.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells (typically in a 1:1 ratio with the culture medium volume). Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence corresponds to a decrease in cellular ATP levels.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition.
Caption: General experimental workflow.
Caption: Simplified GAPDH-mediated apoptosis pathway.
References
- 1. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 2. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GAPDH Inhibition by GAPDH-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction to GAPDH and its Inhibition
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme best known for its role in the sixth step of glycolysis, where it catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[1][2] Beyond this fundamental metabolic function, GAPDH is a "moonlighting" protein implicated in a variety of non-glycolytic processes, including transcription activation, initiation of apoptosis, and vesicle trafficking.[1] Its diverse roles make it a significant target in various diseases, including cancer and neurodegenerative disorders.[2]
GAPDH-IN-1 is a covalent inhibitor of GAPDH.[3] It has been shown to inhibit the enzymatic activity of GAPDH with an IC50 of 39.31 µM in HEK293 cell lysates. The mechanism of action involves the formation of a covalent adduct with an aspartic acid residue in the active site, which displaces the essential cofactor NAD+. This specific inhibition allows for the targeted study of GAPDH function and its potential as a therapeutic target.
These application notes provide detailed protocols for measuring the enzymatic activity of GAPDH and for determining the inhibitory potency of this compound.
Data Presentation: Quantitative Inhibition Data
A summary of the quantitative data for the inhibition of GAPDH by this compound is presented in the table below.
| Inhibitor | Target | IC50 (µM) | Cell Line/System | Notes |
| This compound | GAPDH | 39.31 | HEK293 cell lysate | Covalent inhibitor that forms an adduct with an active site aspartic acid. |
| This compound | GAPDH | 50.64 | HEK293 cells | Inhibition of cell viability. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
troubleshooting GAPDH-IN-1 instability in solution
Welcome to the technical support center for GAPDH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this unique covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound F8) is a covalent inhibitor of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Unlike many covalent inhibitors that target cysteine residues, this compound uniquely forms a covalent adduct with an aspartic acid residue (Asp35) in the active site of GAPDH.[1] This binding displaces the essential cofactor NAD+.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is known to be slightly soluble in acetonitrile (0.1-1 mg/mL). Its solubility in aqueous buffers commonly used for biological experiments, such as PBS or cell culture media, is expected to be low due to its hydrophobic nature.
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers is a common issue. If you observe precipitation, do not use the solution for your experiment. Centrifuge the vial to pellet the precipitate before opening it to prepare a new, fresh dilution. Consider lowering the final concentration of the inhibitor in your assay to stay within its solubility limit.
Q5: Can I expect off-target effects with this compound?
As a covalent inhibitor with reactive epoxide groups, there is a potential for off-target interactions, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of GAPDH. Consider performing a rescue experiment if the cellular phenotype is known to be reversible by a downstream metabolite.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Aqueous Solution | Although specific data is limited, the epoxide rings in this compound may be susceptible to hydrolysis in aqueous buffers, leading to inactivation. Prepare fresh working solutions in your final assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Precipitation | Due to its low aqueous solubility, this compound may precipitate when diluted into your experimental buffer. Visually inspect the solution for any particulate matter. If precipitation is suspected, prepare a fresh dilution at a lower concentration. You may also consider the use of a co-solvent system, but be sure to include a vehicle control in your experiment. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your solution. Use low-adhesion microplates and pipette tips whenever possible. |
| Incorrect Storage | Improper storage of stock solutions can lead to degradation over time. Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles. |
Issue 2: High variability between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | Ensure that the this compound powder is fully dissolved in the initial solvent before making further dilutions. Vortexing or brief sonication may aid in complete solubilization. |
| Inhomogeneous Working Solution | After diluting the stock solution into your final assay buffer, ensure the solution is thoroughly mixed before adding it to your experimental setup. |
| Time-dependent Instability | If the compound is unstable in your assay medium, the duration between preparing the working solution and performing the assay can introduce variability. Standardize this time across all replicates and experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add a suitable volume of an appropriate organic solvent (e.g., DMSO or acetonitrile) to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Assay Buffer
-
Prepare a working solution of this compound in your final assay buffer at the desired concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the integrity of this compound in the aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to intact this compound over time indicates instability.
Visualizations
Caption: Mechanism of GAPDH inhibition by this compound.
Caption: Workflow for troubleshooting this compound instability.
References
how to avoid off-target effects of GAPDH-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of GAPDH-IN-1 in their experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Observed phenotype is stronger or different than expected from glycolysis inhibition alone. | Off-target effects: this compound may be interacting with other proteins. GAPDH has numerous non-glycolytic functions, and inhibiting it may disrupt these pathways.[1][2][3] | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to GAPDH in your cells. 2. Dose-Response Curve: Determine the minimal effective concentration of this compound to reduce the likelihood of off-target binding. 3. Orthogonal Approaches: Use a structurally different GAPDH inhibitor or a genetic approach (siRNA/shRNA) to see if the phenotype is replicated. 4. Off-Target Profiling: Consider performing an Activity-Based Protein Profiling (ABPP) or proteomic analysis to identify other proteins that this compound may be binding to. |
| High level of cytotoxicity observed at concentrations close to the IC50 for GAPDH inhibition. | Disruption of essential non-glycolytic GAPDH functions: GAPDH is involved in critical cellular processes like apoptosis and DNA repair.[1][2] Its inhibition could be leading to unintended cell death pathways. | 1. Apoptosis/Necrosis Assays: Run assays (e.g., Caspase-3/7 activity, Annexin V/PI staining) to determine the mode of cell death. 2. Cell Cycle Analysis: Analyze the cell cycle profile to see if this compound is causing arrest at a particular phase. 3. Rescue Experiments: If a specific off-target is suspected, attempt a rescue by overexpressing that target. |
| Inconsistent results between different cell lines. | Variable expression and roles of GAPDH: The expression level and the importance of GAPDH's non-glycolytic functions can vary significantly between cell types. | 1. Quantify GAPDH Expression: Use western blot or qPCR to determine the relative abundance of GAPDH in the cell lines being used. 2. Cell-Specific Dose-Response: Establish a dose-response curve for this compound in each cell line. 3. Consider the "Housekeeping" Myth: Be aware that GAPDH is not always a stable housekeeping gene and its expression can be regulated by experimental conditions. |
| Unexpected changes in gene expression. | Nuclear functions of GAPDH: GAPDH can translocate to the nucleus and act as a transcriptional regulator. Inhibition of GAPDH could be altering its interaction with transcription factors or DNA. | 1. Subcellular Fractionation: Perform cellular fractionation followed by western blotting to determine the localization of GAPDH with and without this compound treatment. 2. Reporter Assays: Use reporter assays for specific transcription factors or pathways that are suspected to be affected. 3. RNA-Seq Analysis: For a global view of transcriptional changes, consider performing RNA sequencing. |
Frequently Asked Questions (FAQs)
Q1: What are the known non-glycolytic functions of GAPDH that could be affected by this compound?
A1: GAPDH is a multifunctional protein with roles in:
-
Apoptosis: It can translocate to the nucleus and mediate cell death.
-
DNA Repair: GAPDH is involved in the cellular response to DNA damage.
-
Vesicular Transport: It plays a role in the trafficking of vesicles from the ER to the Golgi.
-
Transcriptional Regulation: Nuclear GAPDH can act as a transcriptional coactivator.
-
Autophagy: GAPDH is implicated in the regulation of autophagy.
Inhibition of GAPDH with this compound could potentially disrupt any of these processes, leading to off-target effects.
Q2: How can I confirm that this compound is engaging with GAPDH in my cellular model?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand. An increase in the thermal stability of GAPDH in the presence of this compound would confirm target engagement.
Q3: What is the IC50 of this compound?
A3: this compound has a reported IC50 of 39.31 μM for GAPDH enzymatic activity in HEK293 cell lysates and an IC50 of 50.64 μM for inhibiting the viability of HEK293 cells. It is crucial to determine the effective concentration in your specific cell line and assay.
Q4: Are there any known off-target proteins for this compound?
A4: Currently, there is limited publicly available data on the specific off-target proteins of this compound. Due to the highly conserved nature of the active site of GAPDH, finding highly specific inhibitors is a challenge. Therefore, it is recommended to perform your own off-target profiling experiments.
Q5: What are some advanced methods to identify potential off-targets of this compound?
A5: Two powerful techniques for identifying off-target interactions are:
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy uses chemical probes to assess the functional state of enzymes in a complex proteome. It can be used to profile the selectivity of an inhibitor against a whole class of enzymes.
-
Proteomics-based platforms: Mass spectrometry-based proteomics can be used to comprehensively evaluate changes in protein abundance upon treatment with an inhibitor, which can point to potential off-target effects.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (GAPDH Enzymatic Activity) | 39.31 μM | Inactivation of GAPDH in HEK293 cell lysates. | |
| IC50 (Cell Viability) | 50.64 μM | Inhibition of viability in HEK293 cells. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to GAPDH in intact cells.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler with a thermal gradient)
-
SDS-PAGE and Western blotting reagents
-
Anti-GAPDH antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and western blotting using an anti-GAPDH antibody to detect the amount of soluble GAPDH at each temperature.
-
Analysis: An increase in the amount of soluble GAPDH at higher temperatures in the this compound treated samples compared to the control indicates target engagement.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general workflow for identifying off-target interactions of this compound.
Materials:
-
Cells of interest or cell lysate
-
This compound
-
A suitable activity-based probe for the enzyme class of interest
-
Click chemistry reagents (if using an alkyne or azide-tagged probe)
-
Streptavidin beads (for biotin-tagged probes)
-
Mass spectrometry facility
Procedure:
-
Proteome Preparation: Prepare cell lysates from your cells of interest.
-
Inhibitor Treatment: Treat the lysate with this compound at various concentrations or a vehicle control.
-
Probe Labeling: Add the activity-based probe to the treated lysates and incubate to allow for covalent labeling of active enzymes.
-
Reporter Tag Conjugation: If using a clickable probe, perform the click reaction to attach a reporter tag (e.g., biotin).
-
Enrichment: Use streptavidin beads to enrich the probe-labeled proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by mass spectrometry to identify and quantify the labeled proteins.
-
Data Analysis: A decrease in the signal for a particular protein in the this compound treated sample compared to the control indicates that this compound is inhibiting the activity of that protein, suggesting a potential off-target interaction.
Visualizations
Caption: Potential on-target and off-target effects of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Optimizing GAPDH-IN-1 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of GAPDH-IN-1 for maximum inhibition in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It forms a covalent adduct with an aspartic acid residue in the active site of the enzyme. This covalent modification is time-dependent, meaning the extent of inhibition increases with longer incubation times.
Q2: What is a typical starting concentration and incubation time for this compound?
A2: Based on available data, a starting concentration range of 25-50 µM can be used.[1] Initial time-course experiments often include time points such as 4 and 24 hours.[1] However, the optimal concentration and incubation time will vary depending on the cell type, cell density, and the specific biological question being investigated. For instance, in HEK293 cell lysates, this compound has an IC50 of 39.31 µM after a 24-hour incubation.[1]
Q3: How do I determine the optimal incubation time for my experiment?
A3: The ideal method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 1, 2, 4, 8, 12, 24 hours). The level of GAPDH inhibition can then be measured using a GAPDH activity assay. The optimal time will be the point at which maximum inhibition is achieved without significant off-target effects or cytotoxicity.
Q4: What are the expected downstream effects of GAPDH inhibition with this compound?
A4: Inhibition of GAPDH, a key enzyme in glycolysis, leads to the accumulation of glycolytic intermediates upstream of the enzyme, such as glyceraldehyde-3-phosphate, and a depletion of downstream metabolites. This disruption in glycolysis can affect cellular energy production (ATP synthesis) and can influence other cellular processes that are linked to GAPDH's non-glycolytic functions, including apoptosis, DNA repair, and autophagy.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low GAPDH inhibition observed. | Incubation time is too short. | As a covalent inhibitor, this compound requires sufficient time to form a covalent bond. Increase the incubation time. Perform a time-course experiment to identify the optimal duration. |
| Inhibitor concentration is too low. | The IC50 of this compound can be cell-type dependent. Increase the concentration of this compound. A dose-response experiment can help determine the optimal concentration for your specific cells. | |
| Incorrect assay procedure. | Ensure the GAPDH activity assay is performed correctly. Refer to the detailed experimental protocol for the GAPDH activity assay below. Include positive and negative controls in your assay. | |
| Cell density is too high. | A high cell density can reduce the effective concentration of the inhibitor per cell. Seed cells at a lower density or increase the inhibitor concentration proportionally. | |
| High cell death or cytotoxicity observed. | Incubation time is too long. | Prolonged inhibition of a crucial enzyme like GAPDH can lead to cytotoxicity. Reduce the incubation time. The optimal time point should provide maximal inhibition with minimal cell death. |
| Inhibitor concentration is too high. | High concentrations of this compound can lead to off-target effects and cytotoxicity. Reduce the concentration of the inhibitor. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell passage number, seeding density, and growth phase for all experiments. |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Example Time-Course Experiment for this compound Optimization
| Time Point (hours) | GAPDH Activity (% of Control) | Cell Viability (%) |
| 0 | 100 | 100 |
| 1 | 85 | 98 |
| 2 | 70 | 95 |
| 4 | 50 | 92 |
| 8 | 30 | 85 |
| 12 | 20 | 78 |
| 24 | 15 | 60 |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase throughout the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., the IC50 value or a concentration from the literature). Include a vehicle control (e.g., DMSO).
-
Time-Point Harvesting: Harvest cells at various time points after inhibitor addition (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
GAPDH Activity Assay: Measure the GAPDH activity in each lysate using the protocol detailed below (Protocol 2).
-
Data Analysis: Normalize the GAPDH activity to the protein concentration for each sample. Plot the percentage of GAPDH activity relative to the vehicle control against the incubation time to determine the optimal duration for maximum inhibition.
Protocol 2: Cellular GAPDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available GAPDH activity assay kits.
Materials:
-
GAPDH Assay Buffer
-
GAPDH Substrate (Glyceraldehyde-3-Phosphate)
-
GAPDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Dilute the lysates with GAPDH Assay Buffer to a concentration within the linear range of the assay.
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards by diluting the NADH stock solution in GAPDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each sample and standard by mixing the GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.
-
Prepare a Background Control Mix containing all components except the GAPDH Substrate.
-
-
Assay Measurement:
-
Add the standards and samples to the 96-well plate.
-
Add the Reaction Mix to the standard and sample wells.
-
Add the Background Control Mix to the sample background control wells.
-
Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔA450/min).
-
Subtract the background rate from the sample rate.
-
Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to GAPDH activity.
-
Normalize the GAPDH activity to the protein concentration of the lysate.
-
Visualizations
References
Technical Support Center: Troubleshooting Poor Solubility of GAPDH-IN-1
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of GAPDH-IN-1 in aqueous buffers. This compound is a covalent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key target in various research areas, including cancer metabolism and neurodegenerative diseases. Its inherent hydrophobicity often presents a significant challenge in experimental setups.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?
A1: this compound exhibits poor solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble inhibitors like this compound.
Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?
A2: The final concentration of DMSO in your assay should be kept to a minimum to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance of your specific cell line or enzyme preparation to DMSO should be empirically determined by running appropriate vehicle controls.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?
A3: This is a common issue known as "crashing out." Here are several strategies to address this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in your final assay buffer to help maintain the solubility of hydrophobic compounds. Always include a vehicle control with Pluronic F-68 alone.
-
Bovine Serum Albumin (BSA): For in vitro enzyme assays, including a carrier protein like BSA (0.1-1 mg/mL) in the buffer can help to keep hydrophobic inhibitors in solution.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. If the structure of this compound contains ionizable groups, systematically adjusting the pH of your buffer (while ensuring it remains compatible with your experimental system) may improve solubility.
Q4: What are the known inhibitory concentrations of this compound?
A4: The reported IC₅₀ values for this compound can vary depending on the experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration in your specific assay. The following are reported reference values:
Troubleshooting Guide
Problem: Precipitate observed in this compound stock solution or upon dilution.
This troubleshooting guide follows a stepwise approach to address the poor solubility of this compound.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Data Presentation
| Parameter | Value | Source |
| Enzymatic IC₅₀ | 39.31 µM | MedChemExpress[1] |
| HEK293 Cell Viability IC₅₀ | 50.64 µM | MedChemExpress[1] |
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50 mM | Prepare fresh stock solutions and store at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Ethanol | 1-10 mM | May be less effective than DMSO but can be an alternative for sensitive cell lines. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cellular Assays
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., 1:10 or 1:100). This helps to minimize the shock of a large solvent change.
-
Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution) to the final cell culture volume to achieve the desired working concentration. Ensure the final DMSO concentration is below the toxicity limit for your cells.
-
Mixing: Gently mix the final solution by pipetting up and down or by swirling the plate.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (and any other solubilizing agents) without the inhibitor.
Signaling Pathway and Experimental Workflow
GAPDH's Role in Glycolysis and Inhibition by this compound
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This is a critical step for energy production in the cell. This compound acts as a covalent inhibitor, binding to the enzyme and blocking its catalytic activity.
Caption: The role of GAPDH in glycolysis and its inhibition by this compound.
Experimental Workflow for Testing this compound Efficacy
The following workflow outlines the key steps for assessing the inhibitory effect of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound.
References
Technical Support Center: Troubleshooting GAPDH-IN-1 Inhibition Assays
Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during GAPDH inhibition experiments. Here, you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid residue (Asp35) in the active site of the enzyme. This modification displaces the essential cofactor NAD+, leading to the inhibition of GAPDH enzymatic activity.[1]
Q2: What is the typical potency of this compound?
A2: The reported IC50 value for this compound against GAPDH enzymatic activity is approximately 39.31 µM in HEK293 cell lysates.[1][2] In cell viability assays with HEK293 cells, the IC50 is around 50.64 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has limited solubility in acetonitrile.[2] It is recommended to prepare stock solutions in DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is the inhibition by this compound reversible?
A4: The covalent adduct formed between this compound and GAPDH can be reduced by the addition of excess NAD+. This suggests that the inhibition may be reversible under conditions of high NAD+ concentration.
Q5: What are some common reasons for seeing no GAPDH inhibition in my assay?
A5: Several factors could contribute to a lack of inhibition. These include issues with the inhibitor itself (degradation, incorrect concentration), problems with the assay conditions (inappropriate buffer, incorrect incubation times), or issues with the GAPDH enzyme (inactivity, insufficient concentration). The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
This guide addresses specific problems that may arise during your GAPDH activity assay with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low GAPDH inhibition observed. | 1. Inactive or degraded this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution of this compound from a new vial. - Ensure the stock solution is stored properly at -20°C or -80°C in small aliquots. |
| 2. Incorrect inhibitor concentration: The final concentration of this compound in the assay may be too low to cause significant inhibition. | - Verify the calculations for your serial dilutions. - Perform a dose-response experiment with a wider range of concentrations, typically from 1 µM to 100 µM. | |
| 3. Poor solubility of this compound in assay buffer: The inhibitor may be precipitating out of the solution, reducing its effective concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. - Visually inspect the wells for any signs of precipitation. | |
| 4. Insufficient pre-incubation time: As a covalent inhibitor, this compound may require a specific amount of time to bind to the enzyme before the substrate is added. | - Introduce a pre-incubation step where the enzyme is incubated with this compound for a period (e.g., 15-60 minutes) before adding the substrate to initiate the reaction. | |
| 5. Inactive GAPDH enzyme: The GAPDH enzyme (recombinant or in cell lysate) may have lost its activity due to improper storage or handling. | - Run a positive control with a known GAPDH inhibitor. - Use a fresh batch of enzyme or prepare fresh cell lysates. - Ensure proper storage of the enzyme at -80°C. | |
| 6. High NAD+ concentration in the assay: Since excess NAD+ can reduce the inhibitory effect of this compound, high concentrations of this cofactor in your assay system might be competing with the inhibitor. | - Review the concentration of NAD+ in your assay buffer. If possible, test lower concentrations of NAD+ to see if inhibition is enhanced. | |
| High variability between replicate wells. | 1. Inaccurate pipetting: Small volumes of inhibitor or enzyme can be difficult to pipette accurately. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare larger volumes of master mixes for the inhibitor and enzyme to minimize pipetting errors. |
| 2. Incomplete mixing: Reagents may not be uniformly distributed in the wells. | - Gently mix the contents of the wells after adding each component, for example, by using a plate shaker. | |
| 3. Edge effects on the microplate: Evaporation from the outer wells of the plate can concentrate the reagents and affect the results. | - Avoid using the outermost wells of the microplate. - Fill the outer wells with PBS or water to maintain a humid environment. | |
| Low overall GAPDH activity (even in control wells). | 1. Degraded GAPDH enzyme or substrate: | - Use fresh enzyme and substrate. Check the expiration dates of the kit components. |
| 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for GAPDH activity. | - Ensure the assay is performed at the recommended temperature (e.g., 37°C). - Verify the pH of the assay buffer. | |
| 3. Insufficient amount of enzyme: | - Increase the concentration of the GAPDH enzyme or the amount of cell lysate used in the assay. |
Quantitative Data for this compound
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Enzymatic Activity) | 39.31 µM | HEK293 cell lysate | |
| IC50 (Cell Viability) | 50.64 µM | HEK293 cells | |
| Molecular Weight | 366.37 g/mol | N/A | |
| Solubility | Slightly soluble in Acetonitrile. Soluble in DMSO. | N/A |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. For example, dissolve 3.66 mg of this compound in 1 mL of DMSO. Mix well by vortexing. Store in aliquots at -20°C.
-
GAPDH Enzyme: Use a commercially available purified GAPDH enzyme or prepare fresh cell lysates.
-
Assay Buffer: A typical GAPDH assay buffer may contain Tris-HCl (pH 7.2-8.5), EDTA, and MgCl2. Refer to a commercial kit's manual for a specific formulation.
-
Substrate Solution: Prepare a solution containing glyceraldehyde-3-phosphate (GAP) and NAD+. The final concentrations in the assay will depend on the specific protocol but are often in the range of 0.5-2 mM for GAP and 0.5-1 mM for NAD+.
In Vitro GAPDH Inhibition Assay Protocol
-
Prepare Serial Dilutions of this compound: From your 10 mM stock, prepare a series of dilutions in the assay buffer.
-
Pre-incubation:
-
In a 96-well plate, add your GAPDH enzyme solution to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution (containing GAP and NAD+) to all wells to start the enzymatic reaction.
-
-
Measure GAPDH Activity:
-
Immediately measure the absorbance at 340 nm (for NADH production) or 450 nm (for colorimetric assays using a developer) in a kinetic mode for 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Mechanism of GAPDH Catalysis and Inhibition by this compound
Caption: Mechanism of GAPDH catalysis and its inhibition by this compound.
Experimental Workflow for GAPDH Inhibition Assay
Caption: A typical experimental workflow for an in vitro GAPDH inhibition assay.
References
Technical Support Center: Reproducibility and Troubleshooting for Experiments with GAPDH-IN-1
Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments involving the GAPDH inhibitor, this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent.
-
Recommended Solvent: Acetonitrile is a suitable solvent for this compound, with slight solubility reported in the range of 0.1-1 mg/mL.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.
-
Storage:
-
Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.
-
In Solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: I am observing high variability in my cell viability assay results with this compound. What could be the cause?
A2: High variability in cell viability assays can stem from several factors related to the compound's properties and the experimental setup.
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Inconsistent Compound Concentration: Due to its covalent nature, the effective concentration of this compound is highly dependent on the initial concentration and incubation time. Ensure precise and consistent dilutions for each experiment.
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Cell Density: The number of cells seeded per well can significantly impact the outcome. Optimize cell density to ensure they are in the logarithmic growth phase during the experiment.
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Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Standardize the incubation time across all experiments for reproducible results.
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Incomplete Solubilization: Ensure the formazan crystals in MTT assays are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.
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Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
Q3: I am not seeing the expected decrease in GAPDH activity in my enzymatic assay. What should I check?
A3: Several factors can lead to a lack of observable inhibition in an enzymatic assay.
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Incorrect Assay Conditions: Ensure the pH, temperature, and substrate concentrations are optimal for GAPDH activity as per your assay protocol.
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Inactive Inhibitor: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation.
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Insufficient Incubation Time: Covalent inhibition is time-dependent. Ensure you are pre-incubating the enzyme with this compound for a sufficient period before adding the substrate to allow for covalent modification.
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Presence of Reducing Agents: Some GAPDH activity assays include reducing agents like DTT. High concentrations of these agents may interfere with the covalent binding of this compound.
Q4: My Western blot for GAPDH is showing inconsistent bands after treatment with this compound. How can I troubleshoot this?
A4: Inconsistent Western blot results can be due to various factors, from sample preparation to antibody performance.
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Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method (e.g., BCA assay) and consider staining the membrane with Ponceau S to visually inspect protein transfer.
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Antibody Quality: Use a validated antibody for GAPDH. The performance of antibodies can vary between lots.
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Target Engagement: this compound forms a covalent adduct with GAPDH. This may lead to a slight shift in the molecular weight of the protein, which might be observable on a high-resolution gel. However, this is not always easily detectable.
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Stripping and Reprobing: If you are stripping and reprobing your membrane, ensure that the stripping process is complete and does not damage the transferred proteins. Incomplete stripping can lead to residual signal from the previous antibody.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Enzymatic Activity) | 39.31 µM | HEK293 cell lysates | [1] |
| IC₅₀ (Cell Viability) | 50.64 µM | HEK293 cells | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Protocol)
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC₅₀ value (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
Western Blot for GAPDH Expression
This protocol can be used to assess the levels of GAPDH protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GAPDH (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin) to determine the relative expression of GAPDH.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid residue in the active site of the enzyme. This binding displaces the essential cofactor NAD⁺, leading to the inhibition of GAPDH's enzymatic activity.
Caption: Mechanism of this compound covalent inhibition.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based experiment.
References
Technical Support Center: Mitigating Cytotoxicity of GAPDH-IN-1 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the cytotoxicity of GAPDH-IN-1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with this compound. What are the initial troubleshooting steps?
A1: Unexpected cytotoxicity in long-term studies requires a systematic approach to identify the root cause. Here are the initial steps:
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Verify Compound Concentration and Purity: Ensure the correct final concentration of this compound and its solvent (e.g., DMSO) in the culture medium. Confirm the purity and stability of your this compound stock.
-
Assess Baseline Cell Health: Before initiating long-term treatment, ensure your cells are healthy, viable, and free from contamination.
-
Determine the Cytotoxic Profile: Perform a short-term dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) of this compound on your specific cell line. This will help establish a baseline for toxicity.[1]
-
Optimize Exposure Time: For long-term studies, continuous exposure may not be necessary or tolerable for the cells. Consider intermittent dosing strategies.[1]
Q2: How can we reduce the cytotoxic effects of this compound in our long-term experiments without compromising its inhibitory activity?
A2: Several strategies can be employed to mitigate cytotoxicity while maintaining the desired biological effect of this compound:
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Concentration Optimization: This is the most direct method. Use the lowest effective concentration of this compound that achieves the desired level of GAPDH inhibition. A thorough dose-response analysis is crucial.[1]
-
Intermittent Dosing: Instead of continuous exposure, treat cells with this compound for a specific period, followed by a "drug holiday" where the cells are cultured in a drug-free medium. This can allow cells to recover from stress.
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Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis.[1]
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Media Optimization: Modifying the cell culture medium can sometimes enhance cell resilience. For example, replacing glucose with galactose can shift cellular metabolism and may alter sensitivity to metabolic inhibitors.[2]
-
Use of 3D Cell Culture Models: 3D cell cultures, such as spheroids or organoids, can be more resistant to drug-induced toxicity and may better represent in vivo conditions.
Q3: Could the solvent for this compound be contributing to the observed cytotoxicity?
A3: Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations and with long-term exposure. It is critical to:
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.
-
Minimize Final Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible, typically below 0.1% for long-term studies.
Q4: Are there alternative GAPDH inhibitors that might be less cytotoxic for long-term studies?
A4: While this compound is the focus, it's worth noting other GAPDH inhibitors with varying properties exist. Heptelidic acid (also known as Koningic acid) and 3-Bromopyruvate are well-characterized GAPDH inhibitors. Their cytotoxicity profiles may differ depending on the cell type. Investigating literature on these compounds might provide insights into managing GAPDH inhibitor-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| High cell death early in the long-term study. | Inhibitor concentration is too high. | Perform a detailed dose-response curve to determine the IC50 and CC50 values. Start long-term studies at a concentration below the CC50. | Identify a non-toxic working concentration that still provides the desired inhibitory effect. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentration. Ensure the final solvent concentration is minimal (ideally ≤0.1%). | Determine if the solvent is the source of toxicity and establish a safe working concentration. | |
| High sensitivity of the cell line. | Test this compound on a more robust cell line, if appropriate for the research question. | Understand if the observed toxicity is cell-type specific. | |
| Gradual increase in cell death over time. | Cumulative toxicity of the inhibitor. | Implement an intermittent dosing schedule (e.g., 2 days on, 2 days off). | Allow cells to recover, reducing cumulative toxic effects and improving long-term viability. |
| Inhibitor degradation in culture medium. | Prepare fresh dilutions of this compound for each medium change. For very long incubations, consider a full medium change with a freshly diluted inhibitor. | Ensure consistent inhibitor potency and rule out degradation products as a source of toxicity. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. |
| Inhibitor precipitation in media. | Visually inspect stock solutions and final dilutions for any signs of precipitation. Determine the solubility of this compound in your culture medium. | Ensure the inhibitor is fully dissolved to deliver the intended concentration to the cells. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of known GAPDH inhibitors, which can serve as a reference for what to expect with this compound.
Table 1: Cytotoxicity of Heptelidic Acid (HA) in Rhabdoid Tumor of the Kidney (RTK) Cell Lines
| Cell Line | Treatment Duration | IC50 (ng/mL) |
| G-401 | 48 hours | Not specified, but dose-dependent cytotoxicity observed |
| JMU-RTK-2 | 48 hours | Not specified, but dose-dependent cytotoxicity observed |
A significant reduction in GAPDH activity was observed in both cell lines following treatment with HA.
Table 2: Cytotoxicity of Koningic Acid (KA) across various cancer cell lines
| Cell Line Type | IC50 Range (µM) |
| Various Cancer Cell Lines (60 lines) | Broad and heterogeneous response at 10µM |
| General Cytotoxicity | 0.4 - 3 µM |
Table 3: Cytotoxicity of 3-Bromopyruvate (3-BP) and its propyl ester (3-BrOP)
| Compound | Cell Line | IC50 / Effective Concentration | Reference |
| 3-BrOP | Colon Cancer Cells | 1-10 µM (inhibits GAPDH) | |
| 3-BP | HepG2 Cells | ~100 µM (induces cell death) |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the viability of cells after treatment with this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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96-well tissue culture plates
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Cells of interest
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Complete culture medium
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This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours for short-term assays, or at specified time points during a long-term study).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only well) and normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Mandatory Visualizations
Caption: Signaling pathway of GAPDH inhibition and apoptosis.
Caption: Experimental workflow for mitigating cytotoxicity.
References
Technical Support Center: Troubleshooting Unexpected Results with GAPDH-IN-1 Treatment
Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during experiments with this covalent GAPDH inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Cell Viability Assays
-
Question: My cell viability results with this compound are inconsistent or show an unexpected increase in viability at certain concentrations. What could be the cause?
Answer: Unexpected cell viability results can stem from several factors related to both the compound and the assay itself.
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[1] Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its potency. Ensure complete solubilization of your stock solution (e.g., in DMSO) and avoid precipitation upon dilution into cell culture media. It is also crucial to consider the stability of this compound in your specific media over the course of the experiment. Degradation of the inhibitor could lead to a diminished effect over time.
-
Assay Interference: Some viability assays, particularly those based on metabolic activity (e.g., MTT, XTT), can be affected by compounds that alter cellular metabolism. As this compound directly targets a key glycolytic enzyme, it will significantly impact the metabolic state of the cell.[1][2] This can lead to misleading results. Consider using a viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., trypan blue exclusion, LDH release assay) or ATP content (though this will also be directly affected by GAPDH inhibition).
-
Cellular Context and Compensatory Mechanisms: The effect of GAPDH inhibition is highly dependent on the metabolic phenotype of the cell line. Cells that are heavily reliant on glycolysis (the Warburg effect) are more sensitive to GAPDH inhibition.[1][3] However, some cells may activate compensatory metabolic pathways to survive, such as fatty acid oxidation. This could explain a lack of expected cytotoxicity.
-
Non-Glycolytic Functions of GAPDH: GAPDH has numerous non-glycolytic roles, including involvement in apoptosis and DNA repair. Inhibition of these functions could lead to complex and unexpected cellular responses that do not simply correlate with a decrease in glycolysis. For instance, in some contexts, depletion of GAPDH can induce cell cycle arrest, which might be interpreted as a decrease in proliferation rather than direct cytotoxicity.
-
| Potential Cause | Recommended Solution |
| Poor solubility of this compound | Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation upon dilution in media. Perform a solubility test in your specific cell culture medium. |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to cells. |
| Interference with metabolic assays (e.g., MTT) | Use an orthogonal viability assay, such as trypan blue exclusion or a cytotoxicity assay measuring LDH release. |
| Cell-specific metabolic plasticity | Characterize the metabolic phenotype of your cell line. Consider combining this compound with inhibitors of compensatory pathways (e.g., fatty acid oxidation). |
| Complex biological effects beyond glycolysis | Analyze markers of apoptosis (e.g., caspase activation) and cell cycle progression (e.g., flow cytometry) to better understand the cellular response. |
2. Western Blotting
-
Question: I am using GAPDH as a loading control, but the bands are inconsistent or disappear after treating cells with this compound. Is this expected?
Answer: Yes, this is a potential and often misinterpreted result. Using GAPDH as a loading control in experiments involving a GAPDH inhibitor is generally not recommended.
-
Altered GAPDH Expression: While GAPDH is often considered a constitutively expressed "housekeeping gene," its expression can be regulated by various cellular stressors, including metabolic stress induced by this compound.
-
Post-Translational Modifications and Antibody Recognition: this compound is a covalent inhibitor that forms an adduct with the enzyme. This modification, along with other potential post-translational modifications induced by cellular stress, could alter the epitope recognized by your specific GAPDH antibody, leading to reduced or inconsistent detection.
-
Protein Degradation: In some cellular contexts, the inhibition and subsequent modification of GAPDH could mark it for degradation, leading to a genuine decrease in protein levels.
Troubleshooting Steps:
-
Switch to an Alternative Loading Control: Use a different housekeeping protein that is not expected to be affected by the inhibition of glycolysis. Good alternatives include β-actin, α-tubulin, or total protein staining (e.g., Ponceau S or Coomassie blue).
-
Validate Your Loading Control: If you must use a protein-based loading control, it is essential to validate its stability under your specific experimental conditions. Run a dilution series of your lysate to ensure that the antibody signal is within the linear range of detection.
-
Total Protein Normalization: A more robust method is to normalize to the total protein loaded in each lane. This can be done by staining the membrane with Ponceau S before blocking and quantifying the total protein in each lane using image analysis software.
-
| Loading Control | Advantages | Disadvantages |
| GAPDH | Abundant and historically common. | Not recommended with GAPDH inhibitors. Expression and antibody binding can be affected. |
| β-Actin | Generally stable and abundant. | Can be affected by changes to the cytoskeleton. |
| α-Tubulin | Generally stable and abundant. | Can be affected by drugs that target microtubules. |
| Ponceau S Stain | Stains total protein, providing a direct measure of loading. Reversible. | Less sensitive than antibody-based methods. Requires careful quantification. |
3. Interpreting Phenotypic Changes
-
Question: I'm observing unexpected changes in cell morphology or other phenotypes that don't seem directly related to glycolysis after this compound treatment. How can I interpret this?
Answer: GAPDH is a classic example of a "moonlighting" protein with numerous functions beyond its role in energy metabolism. Therefore, its inhibition can have wide-ranging and sometimes unexpected consequences.
-
Cytoskeletal Interactions: GAPDH can interact with cytoskeletal components like tubulin and actin. Inhibition of GAPDH could disrupt these interactions, leading to changes in cell shape, adhesion, and motility.
-
Apoptosis and Cell Death: GAPDH plays a complex role in apoptosis. It can translocate to the nucleus and participate in cell death pathways. Therefore, treatment with this compound could directly induce or modulate apoptosis through mechanisms independent of its effect on glycolysis.
-
Mitochondrial Function: GAPDH can associate with mitochondria and influence processes like mitophagy (the removal of damaged mitochondria). Inhibition of GAPDH could therefore lead to alterations in mitochondrial health and function.
-
Gene Expression: Nuclear GAPDH can influence gene expression. Thus, this compound treatment could lead to downstream changes in the transcription of various genes.
Investigating Unexpected Phenotypes:
-
Microscopy: Use immunofluorescence to examine the cytoskeleton (e.g., phalloidin for actin, anti-tubulin antibodies) and the localization of GAPDH within the cell.
-
Apoptosis Assays: Employ assays that measure different aspects of apoptosis, such as annexin V staining, caspase activity assays, or analysis of mitochondrial membrane potential.
-
Metabolic Profiling: Beyond just glycolysis, consider broader metabolic analyses to see how the cell is adapting to GAPDH inhibition.
-
Gene Expression Analysis: Use qPCR or RNA-seq to determine if this compound treatment is altering the expression of genes related to the observed phenotype.
-
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare fresh serial dilutions in your desired cell culture medium. It is critical to ensure the final DMSO concentration is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and for the duration of the experiment.
-
Treatment: Replace the existing media with the media containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, western blotting, etc.).
Protocol 2: GAPDH Activity Assay
This protocol is based on a colorimetric assay that measures the reduction of a tetrazolium salt by NADH produced during the GAPDH-catalyzed reaction.
-
Sample Preparation:
-
Treat cells with this compound or vehicle control as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, or a specific GAPDH assay lysis buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Add a standardized amount of protein lysate (e.g., 10-20 µg) to each well of a 96-well plate.
-
Prepare a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate), NAD+, and the colorimetric probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK277, ScienCell #8148).
-
Add the reaction mixture to each well to start the reaction.
-
Incubate the plate at the recommended temperature (e.g., 37°C) and measure the absorbance at the specified wavelength (e.g., 450 nm) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each sample.
-
Compare the GAPDH activity in this compound treated samples to the vehicle control.
-
Diagrams
Caption: this compound's impact on cellular function.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolved resistance to partial GAPDH inhibition results in loss of the Warburg effect and in a different state of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for GAPDH-IN-1 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for GAPDH-IN-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a GAPDH activity assay?
The optimal pH for GAPDH activity typically falls within the range of 7.2 to 9.0.[1] However, the specific optimum can vary depending on the enzyme source and assay conditions. For instance, some protocols specify a pH of 8.5 for monitoring the conversion of NAD+ to NADH, while others define unit activity at pH 7.2 or 7.6.[1] One study indicated that while the optimal pH for purified GAPDH is around 8.0-8.5, the initial reaction rate was higher in a buffer with a more physiological pH of 7.4 compared to a buffer at pH 8.5.[2] It is crucial to note that GAPDH activity is significantly lower at a pH below 6.0.[3]
Q2: Which buffer system is recommended for GAPDH activity assays?
The choice of buffer system is critical for a successful assay. Commonly used buffers include:
-
Triethanolamine (TEA): Often used for GAPDH assays at a pH around 7.5-7.6.[1]
-
Sodium Pyrophosphate: Utilized in some protocols at a pH of 8.5.
-
BICINE: Recommended for assays requiring a higher pH, around 9.0.
-
HEPES and MOPS: These are good general-purpose buffers for enzymes active in the pH 7-8 range due to their stability.
Important Consideration: Avoid using phosphate buffers if inorganic phosphate is a product of the reaction or if the enzyme is a metalloenzyme, as phosphate can be inhibitory.
Q3: How does this compound inhibit GAPDH, and how might this affect my assay?
This compound is a covalent inhibitor of GAPDH with an IC50 of 39.31 µM. It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the cofactor NAD+. This inhibition mechanism is distinct from inhibitors that target the catalytic cysteine. The displacement of NAD+ means that the concentration of NAD+ in your assay buffer could influence the apparent potency of the inhibitor.
Q4: What are common causes for low or no GAPDH activity in my assay?
Several factors can lead to low or absent GAPDH activity:
-
Inactive or degraded enzyme: Ensure proper storage of your enzyme preparation at -80°C for long-term stability and prepare fresh lysates before each experiment. Avoid repeated freeze-thaw cycles.
-
Substrate (G3P) instability: Glyceraldehyde-3-phosphate (G3P) can be unstable in solution. It is highly recommended to prepare G3P solutions fresh before each use or store aliquots at -20°C for a limited time.
-
Incorrect reagent preparation or storage: Reconstitute and dilute all components according to the manufacturer's protocol and ensure they are at the appropriate temperature before use.
-
Presence of inhibitors in the sample: Samples may contain endogenous inhibitors of GAPDH. Consider sample purification or buffer exchange if inhibition is suspected.
Q5: My results are variable. What could be the cause?
Variability in results can stem from several sources:
-
Inconsistent pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.
-
Temperature fluctuations: Maintain a constant and optimal temperature throughout the assay.
-
Suboptimal buffer conditions: The pH and ionic strength of your buffer can significantly impact enzyme activity and stability.
-
Plate reader settings: Verify that the correct wavelength is used for measurement as specified in your protocol.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound activity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low GAPDH Activity | Inactive or degraded enzyme. | Ensure proper sample storage (-80°C). Prepare fresh lysates before the assay. Avoid repeated freeze-thaw cycles. |
| Insufficient amount of sample. | Increase the amount of cell or tissue lysate. Perform a protein concentration assay (e.g., BCA) on your lysate. | |
| Incorrect reagent preparation. | Reconstitute and dilute all kit components according to the manufacturer's protocol. Ensure reagents are at room temperature before use if required. | |
| Presence of inhibitors in the sample. | If inhibition is suspected, consider sample purification or buffer exchange. | |
| Incorrect wavelength for measurement. | Verify the plate reader is set to the correct wavelength as specified in the assay protocol. | |
| High Background Signal | Contamination of reagents. | Use fresh, high-quality reagents. |
| Non-enzymatic reduction of the detection probe. | Run a control reaction without the enzyme to determine the background rate. | |
| Sample autofluorescence/absorbance. | Run a sample blank containing all components except the substrate. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature variation across the plate. | Ensure the plate is incubated at a uniform temperature. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a blank solution. | |
| Low Potency of this compound | Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the optimal inhibitor concentration. |
| High NAD+ concentration in the assay buffer. | As this compound displaces NAD+, high concentrations of NAD+ may compete with the inhibitor. Consider optimizing the NAD+ concentration. | |
| Instability of this compound. | Follow the manufacturer's instructions for storage and handling of the inhibitor. |
Quantitative Data Summary: Recommended Buffer Systems for GAPDH Assays
| Buffer System | Recommended pH | Enzyme Source / Assay Type | Reference(s) |
| Sodium Pyrophosphate (with Sodium Arsenate) | 8.5 | Rabbit Muscle GAPDH | |
| Triethanolamine (TEA) | 7.6 | General GAPDH Assay | |
| BICINE-NaOH | 9.0 | Glycerol-3-Phosphate Dehydrogenase | |
| Proprietary Assay Buffer | 7.2 | Commercial Kit (Colorimetric) | |
| Tris-HCl | 8.0 | General Protein Binding Assays |
Experimental Protocols
Protocol: Spectrophotometric GAPDH Activity Assay
This protocol is for a standard spectrophotometric assay measuring the reduction of NAD+ to NADH at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Triethanolamine (TEA), pH 7.6, containing 10 mM Sodium Arsenate, and 5 mM EDTA. Prepare fresh.
-
NAD+ Solution: 10 mM NAD+ in deionized water. Prepare fresh.
-
Glyceraldehyde-3-Phosphate (G3P) Solution: 20 mM G3P in deionized water. Prepare fresh and keep on ice.
-
Enzyme Solution: Prepare a working solution of your GAPDH-containing sample (e.g., cell lysate) in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
(Optional) this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the Assay Buffer.
2. Assay Procedure:
-
Set up your reactions in a 96-well UV-transparent plate.
-
For each reaction, add the following to each well:
-
Assay Buffer
-
NAD+ Solution (final concentration typically 0.5 - 2.5 mM)
-
Enzyme Solution
-
(For inhibition assays) this compound solution or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the reaction by adding the G3P Solution (final concentration typically 1-5 mM).
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Measure the absorbance kinetically at 340 nm every 30-60 seconds for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).
-
For inhibition assays, calculate the percent inhibition relative to the vehicle control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: GAPDH catalyzes a key step in glycolysis, which can be targeted by inhibitors like this compound.
Caption: Experimental workflow for a this compound activity assay.
Caption: A decision tree for troubleshooting low GAPDH activity.
References
Validation & Comparative
Validating the Inhibitory Effect of GAPDH-IN-1 on GAPDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other known GAPDH inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of GAPDH Inhibitors
This compound demonstrates a potent inhibitory effect on GAPDH. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative GAPDH inhibitors, providing a quantitative comparison of their potencies.
| Inhibitor | IC50 Value (µM) | Mechanism of Action | Notes |
| This compound | 39.31[1] | Covalent | Forms a covalent adduct with an aspartic acid in the active site. |
| Koningic Acid (Heptelidic Acid) | ~1 - 90[2][3] | Irreversible, Covalent | A natural product that selectively targets GAPDH. IC50 can vary depending on the assay conditions and cell type. |
| 3-Bromopyruvate | <30[4] | Alkylating agent | A potent inhibitor that can also affect other metabolic enzymes like hexokinase-2 at higher concentrations. |
| Iodoacetate | ~100[1] | Alkylating agent | A non-specific thiol-reactive compound that inhibits GAPDH by modifying its catalytic cysteine residue. |
| CGP 3466B maleate | - | Binds to GAPDH | Known to have neuroprotective effects by binding to GAPDH, though a specific IC50 for enzymatic inhibition is not readily available. |
Experimental Validation Protocols
To validate the inhibitory effect of this compound and compare it with other compounds, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.
GAPDH Enzyme Activity Assay
This assay directly measures the enzymatic activity of GAPDH in the presence and absence of inhibitors.
Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.
Materials:
-
Purified GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)
-
This compound and other inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the GAPDH inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add a constant amount of purified GAPDH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of G3P and NAD+ to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of GAPDH inhibitors on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Cell culture medium
-
This compound and other inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GAPDH inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Western Blot Analysis of GAPDH Expression
This technique is used to confirm the presence and relative amount of GAPDH protein in cell lysates after treatment with an inhibitor, although it does not directly measure enzyme activity.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a specific antibody against GAPDH.
Materials:
-
Cultured cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-GAPDH antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. The intensity of the bands corresponding to GAPDH can be quantified and normalized to a loading control (e.g., β-actin or tubulin) to assess any changes in GAPDH protein levels.
Visualizations
Experimental Workflow for Validating a GAPDH Inhibitor
The following diagram illustrates the typical workflow for validating the inhibitory effect of a compound like this compound.
Caption: Workflow for validating a GAPDH inhibitor.
GAPDH's Role in Glycolysis and Point of Inhibition
This diagram illustrates the central role of GAPDH in the glycolytic pathway and the point at which inhibitors like this compound exert their effect.
Caption: GAPDH's role in glycolysis and inhibition point.
References
- 1. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Glycolysis Inhibition: A Comparative Analysis of 3-Bromopyruvate and Koningic Acid
For researchers, scientists, and drug development professionals, the strategic targeting of glycolysis in cancer cells remains a pivotal area of therapeutic investigation. Two prominent inhibitors, 3-bromopyruvate (3-BP) and Koningic Acid (KA), have emerged as significant tools in this endeavor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research applications.
3-Bromopyruvate, a synthetic alkylating agent, has been extensively studied for its multi-faceted inhibition of cellular metabolism. In contrast, Koningic Acid, a natural product, is recognized for its high specificity towards the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This comparison delves into their mechanisms of action, inhibitory concentrations, and broader cellular effects to provide a comprehensive overview for the scientific community.
Performance and Specificity: A Head-to-Head Look
| Feature | 3-Bromopyruvate (3-BP) | Koningic Acid (KA) |
| Primary Target(s) | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Hexokinase II (HK-II), and other mitochondrial proteins.[1][2][3][4] | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5] |
| Mechanism of Action | Alkylating agent that covalently modifies cysteine residues on target enzymes, leading to irreversible inhibition. | Covalently binds to the active site cysteine (C152) of GAPDH, causing irreversible inhibition. |
| Cellular Uptake | Primarily transported into cancer cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1. | Uptake mechanism not as extensively characterized, but its efficacy is dependent on cellular penetration. |
| Selectivity | Shows preferential toxicity to cancer cells due to their high glycolytic rate and MCT expression. However, it has multiple intracellular targets. | Highly selective for GAPDH, with proteome-wide studies demonstrating high specificity for the active-site cysteine of GAPDH over other reactive cysteines. |
| Reported IC50 Values | Varies widely depending on the cell line, ranging from <30 µM to over 100 µM. For example, in HCT116 cells, the IC50 for GAPDH inhibition is <30 µM. In breast cancer cell lines, IC50 values for cytotoxicity range from 33 µM to 111.3 µM. | IC50 values for cytotoxicity also vary across cell lines, with reported ranges from 1.35 µM to 79.69 µM in thyroid cancer cell lines. In Jurkat cells, ~4 µM KA resulted in 50% inhibition of GAPDH activity. |
| Effects on Normal Cells | Exhibits lower toxicity to normal cells compared to cancer cells, but off-target effects are a concern due to its reactivity. | Reported to be a non-selective cytotoxic agent in some contexts, though it is well-tolerated in animal models at therapeutic doses. |
Delving into the Mechanisms: How They Disrupt Glycolysis
Both 3-bromopyruvate and Koningic Acid effectively shut down glycolysis, but their approaches differ in terms of their molecular targets.
3-Bromopyruvate: A Multi-pronged Attack
3-BP's mechanism is characterized by its broad reactivity as an alkylating agent. It primarily targets GAPDH, a critical enzyme in the glycolytic pathway. By inhibiting GAPDH, 3-BP causes an accumulation of upstream glycolytic intermediates and a depletion of downstream products, leading to a rapid decrease in ATP production. Furthermore, 3-BP also inhibits Hexokinase II, the first rate-limiting enzyme of glycolysis. This dual inhibition at key regulatory points makes it a potent disruptor of glucose metabolism. Its entry into cancer cells is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed in tumors to export lactate, giving 3-BP a degree of tumor selectivity.
Koningic Acid: A Highly Specific GAPDH Inhibitor
Koningic Acid stands out for its remarkable specificity for GAPDH. It acts as an irreversible inhibitor by covalently modifying the catalytic cysteine residue in the active site of GAPDH. This targeted inhibition leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of metabolites upstream of GAPDH and a subsequent reduction in ATP synthesis and lactate production. Its high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of GAPDH in cellular processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines of key experiments for evaluating the efficacy of these inhibitors.
1. GAPDH Inhibition Assay (In Vitro)
-
Objective: To determine the direct inhibitory effect of the compounds on purified GAPDH enzyme activity.
-
Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.
-
Procedure:
-
Purified GAPDH is incubated with varying concentrations of the inhibitor (3-BP or KA) for a specified time.
-
The reaction is initiated by adding the substrates, glyceraldehyde-3-phosphate and NAD+.
-
The change in absorbance at 340 nm over time is recorded to determine the reaction rate.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values can be determined by plotting inhibition percentage against inhibitor concentration.
-
2. Cellular Glycolysis Assay (Lactate Production)
-
Objective: To measure the overall effect of the inhibitors on the rate of glycolysis in cultured cells.
-
Principle: The rate of glycolysis is often correlated with the amount of lactate produced and secreted into the cell culture medium.
-
Procedure:
-
Cancer cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are treated with various concentrations of 3-BP or KA for a defined period.
-
The cell culture supernatant is collected.
-
The concentration of lactate in the supernatant is measured using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
The amount of lactate is normalized to the cell number or total protein content.
-
3. Cellular ATP Depletion Assay
-
Objective: To quantify the impact of glycolysis inhibition on cellular energy levels.
-
Principle: ATP levels are measured using a luciferase-based assay, where the light produced is proportional to the ATP concentration.
-
Procedure:
-
Cells are plated in a white-walled, clear-bottom multi-well plate suitable for luminescence measurements.
-
After treatment with the inhibitors, a reagent containing luciferase and its substrate, luciferin, is added to the cells.
-
The resulting luminescence is measured using a luminometer.
-
ATP levels in treated cells are compared to those in untreated control cells.
-
4. Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration-dependent effect of the inhibitors on cell survival.
-
Principle: Assays like the MTT or Sulforhodamine B (SRB) assay are used to measure cell viability based on metabolic activity or total protein content, respectively.
-
Procedure (SRB Assay):
-
Cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations.
-
After the incubation period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, and the results are used to calculate the IC50 for cytotoxicity.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of 3-Bromopyruvate and Koningic Acid on cancer cells.
Conclusion
Both 3-bromopyruvate and Koningic Acid are potent inhibitors of glycolysis with significant potential in cancer research. The choice between them depends on the specific experimental goals. 3-bromopyruvate's broader mechanism of action, targeting multiple key points in cellular metabolism, may lead to a more profound and rapid depletion of cellular energy. However, this comes at the cost of specificity, with the potential for more off-target effects. Koningic Acid, with its high selectivity for GAPDH, offers a more precise tool for dissecting the roles of this specific enzyme in cancer cell biology and may present a more favorable profile for therapeutic development where target specificity is paramount. Researchers should carefully consider these differences when designing their experiments and interpreting their results.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment [mdpi.com]
- 3. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koningic acid (heptelidic acid) inhibition of glyceraldehyde-3-phosphate dehydrogenases from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of GAPDH-IN-1 for GAPDH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensure the validity of experimental results and the potential for therapeutic development. This guide provides a comprehensive comparison of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other known GAPDH inhibitors. We delve into the available experimental data, highlight its unique mechanism of action, and provide detailed protocols for key validation experiments.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a highly conserved enzyme best known for its canonical role in glycolysis. However, emerging evidence has revealed its involvement in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking. This functional diversity has made GAPDH an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The development of specific inhibitors is crucial to dissecting these functions and for advancing drug discovery programs.
This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 μM for its enzymatic activity.[1] What sets this compound apart is its unique mechanism of action. Unlike many GAPDH inhibitors that target the catalytic cysteine residue (Cys152), this compound forms a covalent adduct with an aspartic acid residue (Asp35) in the active site.[1][2] This interaction displaces the essential cofactor NAD+ and subsequently enhances the reactivity of the catalytic cysteine to other probes.[1] While this distinct mechanism suggests a degree of specificity, comprehensive proteome-wide selectivity data for this compound is not yet publicly available. Some analogues of this compound have, however, shown indications of greater selectivity.[2]
Comparison with Alternative GAPDH Inhibitors
To provide a clearer perspective on the specificity of this compound, it is essential to compare it with other well-characterized GAPDH inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/Potency | Selectivity Profile | Key Features & Caveats |
| This compound | Covalent modification of Asp35 in the active site. | IC50 = 39.31 μM (enzymatic activity) | Proteome-wide selectivity data not available. Some analogues may be more selective. | Unique mechanism targeting an aspartate residue, differing from cysteine-reactive inhibitors. |
| Heptelidic acid (Koningic acid) | Irreversible covalent modification of the catalytic Cys152. | Potent, with nanomolar activity reported. | Demonstrated high selectivity for GAPDH in proteome-wide studies. | Well-validated and selective tool for studying GAPDH. |
| CGP 3466B maleate | Binds to GAPDH, inhibiting its nuclear translocation. | Neuroprotective effects observed in the picomolar range. | Exhibits no MAO-A or MAO-B inhibiting properties. | Primarily characterized for its anti-apoptotic and neuroprotective effects by modulating GAPDH's non-glycolytic functions. |
| DC-5163 | Potent GAPDH inhibitor. | IC50 = 176.3 nM | Selectively inhibits proliferation of cancer cells over normal cells. | Promising anti-cancer agent, but broad proteome-wide selectivity data is not available. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: GAPDH's role in glycolysis and mechanisms of various inhibitors.
Figure 2: A logical workflow for validating the specificity of a GAPDH inhibitor.
Experimental Protocols
To aid researchers in validating the specificity of this compound or other inhibitors, we provide detailed methodologies for key experiments.
GAPDH Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the catalytic activity of GAPDH.
Materials:
-
Purified GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)
-
96-well microplate reader capable of measuring absorbance at 340 nm
-
This compound and other inhibitors
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and G3P in a 96-well plate.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified GAPDH enzyme to each well.
-
Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Western Blot Analysis for Target Engagement
This method confirms that the inhibitor engages with GAPDH within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of GAPDH can indicate covalent modification.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and antibodies
Protocol:
-
Treat intact cells with this compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble GAPDH in the supernatant by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble GAPDH as a function of temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.
Conclusion
This compound presents an intriguing tool for studying GAPDH due to its unique mechanism of targeting an aspartate residue. However, the current lack of comprehensive, publicly available selectivity data necessitates careful validation by individual researchers. By employing the rigorous experimental protocols outlined in this guide and comparing its performance with well-characterized inhibitors like Heptelidic acid, the scientific community can build a clearer understanding of the specificity of this compound and its utility in elucidating the multifaceted roles of GAPDH in health and disease.
References
Cross-Validation of GAPDH-IN-1 and Genetic Knockdown in GAPDH Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifaceted enzyme central to both cellular metabolism and various signaling pathways. Its dual role in glycolysis and processes like apoptosis has made it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of two key methods for studying GAPDH function: the chemical inhibitor GAPDH-IN-1 and genetic knockdown techniques. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data associated with the use of this compound and genetic knockdown of GAPDH.
| Parameter | This compound | Genetic Knockdown (siRNA) | References |
| Mechanism of Action | Covalent adduct formation with Asp35 in the active site, displacing NAD+ | mRNA degradation leading to reduced protein expression | [1] |
| Enzymatic Activity Inhibition (IC50) | 39.31 µM | Not applicable; protein level is reduced | [1] |
| Cell Viability (IC50) | 50.64 µM (HEK293 cells) | Cell growth arrest, increased resistance to some chemotherapies | [1][2] |
| Knockdown Efficiency (mRNA) | Not applicable | Up to 90-95% reduction | [3] |
| Knockdown Efficiency (Protein) | Not applicable | Down to 25-40% of control levels | |
| Effect on Glycolysis | Inhibition of GAPDH activity | Marginal effect on lactate production unless GAPDH activity is severely reduced | |
| Effect on Apoptosis | Induces apoptosis (quantitative data not widely available) | Can prevent apoptosis in some contexts |
Experimental Protocols
Detailed methodologies for both chemical inhibition and genetic knockdown are crucial for reproducible and reliable results.
Protocol 1: Cellular Assay with this compound
This protocol outlines a general procedure for treating cultured cells with this compound and assessing its effects.
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well plates
-
Cell line of interest (e.g., HEK293)
-
Reagents for the desired downstream assay (e.g., cell viability assay kit, apoptosis assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Perform the desired assay to assess the effects of this compound.
-
Cell Viability: Use a commercial kit (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Apoptosis: Use an apoptosis assay kit (e.g., Annexin V/PI staining) and analyze by flow cytometry.
-
Glycolysis: Measure lactate production or ATP levels using commercially available kits.
-
Protocol 2: Genetic Knockdown of GAPDH using siRNA
This protocol provides a general workflow for transiently knocking down GAPDH expression using small interfering RNA (siRNA).
Materials:
-
GAPDH-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell line of interest
-
6-well plates
-
Reagents for downstream analysis (e.g., qRT-PCR, Western blotting)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate one day before transfection to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells in fresh serum-free or complete medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the transfection medium with fresh complete medium.
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure GAPDH mRNA levels.
-
Western Blotting: Prepare cell lysates and perform Western blotting to assess GAPDH protein levels.
-
-
Functional Assays: Perform desired functional assays to investigate the phenotypic consequences of GAPDH knockdown.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying GAPDH.
Caption: The central role of GAPDH in the glycolytic pathway.
Caption: GAPDH's involvement in the apoptosis signaling cascade.
Caption: Comparative experimental workflows for studying GAPDH.
Conclusion
Both this compound and genetic knockdown are valuable tools for dissecting the complex roles of GAPDH. This compound offers a rapid and dose-dependent method to inhibit the enzyme's catalytic activity, making it suitable for acute studies and for exploring the immediate consequences of enzymatic inhibition. However, the potential for off-target effects should always be considered.
Genetic knockdown, particularly with siRNA, provides a more specific approach to reduce the total cellular pool of GAPDH protein, allowing for the investigation of both its catalytic and non-catalytic functions over a longer duration. While highly specific, the efficiency of knockdown can vary, and compensatory mechanisms may be activated in response to the sustained loss of the protein.
The choice between these two powerful techniques will ultimately depend on the specific research question, the experimental system, and the desired level of temporal and mechanistic resolution. For a comprehensive understanding of GAPDH's function, a cross-validation approach, employing both chemical inhibition and genetic knockdown, is highly recommended. This dual strategy allows researchers to corroborate their findings and gain deeper insights into the intricate biology of this essential protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Glyceraldehyde 3-Phosphate Dehydrogenase Depletion Induces Cell Cycle Arrest and Resistance to Antimetabolites in Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GAPDH-IN-1 Versus siRNA-Mediated GAPDH Silencing
For researchers, scientists, and drug development professionals, the targeted reduction of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) expression or activity is a valuable tool for studying its multifaceted roles in cellular processes beyond glycolysis, including apoptosis, DNA repair, and viral replication. This guide provides an objective comparison of two distinct methods for achieving this: the small molecule inhibitor GAPDH-IN-1 and siRNA-mediated gene silencing.
This comparison guide delves into the mechanisms of action, efficacy, potential off-target effects, and experimental considerations for both approaches. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols are provided for key methodologies.
At a Glance: this compound vs. GAPDH siRNA
| Feature | This compound | siRNA-mediated GAPDH Silencing |
| Mechanism of Action | Small molecule inhibitor that covalently binds to GAPDH, leading to its inactivation. | Post-transcriptional gene silencing by guiding the degradation of GAPDH mRNA. |
| Target Level | Protein (enzymatic activity) | mRNA |
| Mode of Action | Inhibition of function | Reduction of expression |
| Reversibility | Potentially reversible depending on the covalent bond and cellular processes. | Reversible as the siRNA is degraded and diluted with cell division. |
| Delivery | Direct addition to cell culture media. | Requires a transfection agent or viral vector to enter cells. |
| Onset of Effect | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Dependent on compound stability and cellular clearance. | Transient, typically lasting for several days depending on cell type and division rate. |
Mechanism of Action
This compound: Direct Protein Inhibition
This compound is a small molecule that directly targets the GAPDH protein. It acts as a covalent inhibitor, forming a stable bond with the enzyme, which leads to its inactivation. This inhibition prevents GAPDH from carrying out its enzymatic function in the glycolytic pathway and may also disrupt its non-glycolytic roles that depend on its protein structure and interactions.
siRNA-mediated Silencing: Targeting the Message
Small interfering RNA (siRNA) is a biological tool that operates at the post-transcriptional level. A synthetic double-stranded RNA molecule, designed to be complementary to the GAPDH mRNA sequence, is introduced into the cell. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target GAPDH mRNA, leading to its degradation and preventing the synthesis of the GAPDH protein.
Quantitative Performance Comparison
Direct comparative studies under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide an estimate of their respective potencies and efficacies.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Activity) | HEK293 cell lysates | 39.31 µM | [1] |
| IC50 (Cell Viability) | HEK293 cells | 50.64 µM | [1] |
Table 2: Efficacy of siRNA-mediated GAPDH Silencing
| Cell Line | siRNA Concentration | Knockdown Efficiency (mRNA level) | Reference |
| HeLa | 100 nM | ~97% | [2] |
| A549, HCT116, HEK293 | Dose-dependent | Significant inhibition | [3] |
| Primary rat aortic endothelial cells | Not specified | >70% | [4] |
| HEK293 | 1 nM | ~90% | |
| HeLa | 1 nM and 10 nM | ~90% |
Off-Target Effects
A critical consideration for any targeted molecular intervention is the potential for off-target effects.
This compound: There is currently limited publicly available data from systematic off-target profiling studies for this compound, such as kinome-wide screening or proteomic analyses. As with any small molecule inhibitor, off-target effects are a possibility and should be empirically evaluated in the experimental system of interest.
siRNA-mediated Silencing: The off-target effects of siRNAs are better characterized and are primarily attributed to two mechanisms:
-
MicroRNA-like effects: The seed region (nucleotides 2-8) of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation. These effects are a major source of off-target gene silencing.
-
Immune stimulation: Depending on the sequence and delivery method, siRNAs can trigger innate immune responses.
The extent of off-target effects with siRNA is concentration-dependent, with lower concentrations generally leading to fewer off-target events. The use of multiple siRNAs targeting different regions of the same mRNA can help to mitigate off-target effects by ensuring that the observed phenotype is not the result of a single off-target interaction.
Experimental Protocols
Experimental Workflow: A Comparative Overview
Protocol 1: Inhibition of GAPDH Activity using this compound
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
GAPDH activity assay kit
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
GAPDH Activity Assay: Measure the enzymatic activity of GAPDH in the cell lysates using a commercially available GAPDH activity assay kit, following the manufacturer's instructions. Normalize the activity to the total protein concentration.
Protocol 2: siRNA-mediated Silencing of GAPDH
Materials:
-
GAPDH-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or similar)
-
Cell line of interest
-
Complete cell culture medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for GAPDH and a reference gene (e.g., ACTB, B2M)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-GAPDH and a loading control)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the GAPDH siRNA or control siRNA in Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the cell type and the turnover rate of the GAPDH protein.
-
Analysis of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA levels:
-
After 24-48 hours, harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for GAPDH and a stable reference gene.
-
Calculate the relative expression of GAPDH mRNA using the ΔΔCt method.
-
-
Western Blotting for protein levels:
-
After 48-72 hours, lyse the cells as described in Protocol 1.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against GAPDH and a loading control antibody.
-
Use a secondary antibody for detection and quantify the band intensities to determine the extent of protein knockdown.
-
-
Conclusion
Both this compound and siRNA-mediated silencing are effective methods for reducing the functional output of GAPDH, but they operate through fundamentally different mechanisms and present distinct advantages and disadvantages.
-
This compound offers a rapid and direct way to inhibit GAPDH enzymatic activity. Its ease of use makes it suitable for acute studies and for investigating the immediate consequences of enzymatic inhibition. However, the potential for off-target effects needs to be carefully considered and evaluated.
-
siRNA-mediated silencing provides a highly specific method to reduce the total cellular level of GAPDH protein by targeting its mRNA. This approach is ideal for studying the consequences of long-term protein depletion. While off-target effects are a known concern, they can be mitigated through careful experimental design, including the use of low siRNA concentrations and multiple siRNA sequences.
References
- 1. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 2. bmrservice.com [bmrservice.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical protein GAPDH and its regulatory mechanisms in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
A Comparative Analysis of Covalent GAPDH Inhibitors: Mechanisms, Potency, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a critical therapeutic target due to its multifaceted role in both glycolysis and various non-glycolytic processes, including apoptosis and DNA repair.[1] The development of covalent inhibitors targeting GAPDH offers a promising avenue for therapeutic intervention in diseases such as cancer and neurodegenerative disorders, where GAPDH activity is often dysregulated.[2][3] This guide provides a comparative overview of different classes of covalent GAPDH inhibitors, supported by quantitative binding data, detailed experimental protocols, and a visualization of a key signaling pathway affected by GAPDH inhibition.
Quantitative Comparison of Covalent GAPDH Inhibitors
The potency of covalent inhibitors is most accurately described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[4] The table below summarizes the available kinetic data for several prominent covalent GAPDH inhibitors.
| Inhibitor Class | Specific Inhibitor | Target Residue | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Source |
| Natural Products | Koningic Acid (KA) | Cys152 | 1.44 | 6.3 | ~3800 | [5] |
| α,β-Unsaturated Xenobiotics | Acrolein | Cys | - | - | 297 | |
| Methyl Vinyl Ketone (MVK) | Cys | - | - | 128 | ||
| Acrylonitrile (AN) | Cys | - | - | 9.2 | ||
| Alkylating Agents | 3-Bromopyruvate (3-BP) | Cys | N/A | N/A | Potent inhibitor, specific k_inact/K_I not readily available | |
| Iodoacetamide (IAA) | Cys | N/A | N/A | Well-known irreversible inhibitor, specific k_inact/K_I not readily available |
Experimental Protocols
Accurate characterization of covalent inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate the binding and activity of GAPDH inhibitors.
Determination of k_inact and K_I for Covalent Inhibitors
This protocol is adapted from methods used to characterize irreversible enzyme inhibitors.
Objective: To determine the kinetic parameters of covalent inhibition.
Materials:
-
Purified recombinant human GAPDH
-
GAPDH inhibitor of interest
-
GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM EDTA)
-
Glyceraldehyde-3-phosphate (G3P)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
96-well microplate reader
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing GAPDH Assay Buffer, NAD⁺, and G3P in a 96-well plate.
-
Initiate the reaction by adding a small volume of purified GAPDH.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The initial linear rate of this reaction is proportional to the GAPDH activity.
-
-
Determination of k_obs:
-
Pre-incubate purified GAPDH with various concentrations of the covalent inhibitor for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the reaction mixture from step 1 to measure the remaining GAPDH activity.
-
Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
-
Calculation of k_inact and K_I:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) , where [I] is the inhibitor concentration.
-
The maximal value of k_obs at saturating inhibitor concentrations represents k_inact, and the inhibitor concentration at which k_obs is half of k_inact represents K_I.
-
Mass Spectrometry for Identification of Covalent Binding Site
This protocol outlines a general workflow for identifying the amino acid residue modified by a covalent inhibitor.
Objective: To determine the specific amino acid residue on GAPDH that is covalently modified by an inhibitor.
Materials:
-
Purified recombinant human GAPDH
-
Covalent inhibitor of interest
-
Denaturing and reducing agents (e.g., urea, dithiothreitol (DTT))
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Inhibitor Labeling:
-
Incubate purified GAPDH with a molar excess of the covalent inhibitor to ensure complete labeling.
-
As a control, incubate GAPDH under the same conditions without the inhibitor.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein samples (both labeled and control) using a strong denaturant like urea.
-
Reduce the disulfide bonds within the protein using DTT.
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using a specific protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography based on their hydrophobicity.
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Select peptides of interest (specifically, those with a mass shift corresponding to the inhibitor's molecular weight in the labeled sample) for fragmentation.
-
The second mass spectrometer (MS2) analyzes the fragment ions, providing sequence information for the peptide.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the labeled and control samples.
-
Identify the peptide that shows a mass increase equal to the mass of the inhibitor.
-
The fragmentation pattern of this peptide in the MS2 spectrum will reveal the specific amino acid residue to which the inhibitor is attached.
-
Visualizing the Impact of GAPDH Inhibition: A Signaling Pathway
Inhibition of GAPDH's glycolytic function can lead to a depletion of cellular ATP, which can trigger apoptosis. Furthermore, post-translational modifications of GAPDH, such as S-nitrosylation, can induce its translocation to the nucleus, where it interacts with Siah1, an E3 ubiquitin ligase, to initiate apoptosis. The following diagram illustrates this pro-apoptotic signaling pathway.
Caption: GAPDH-mediated apoptosis signaling pathway.
This guide provides a foundational understanding of the comparative analysis of covalent GAPDH inhibitors. Further research into the selectivity and off-target effects of these compounds is crucial for their successful development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of a novel GAPDH inhibitor in mouse model of breast cancer and efficacy monitoring by molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Advantages of GAPDH-IN-1 Over Other Small Molecule Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling therapeutic target due to its central role in glycolysis and its involvement in various non-glycolytic processes, including apoptosis and DNA repair. The dysregulation of GAPDH is implicated in numerous diseases, particularly cancer, where its overexpression is linked to the Warburg effect. This guide provides a comparative analysis of GAPDH-IN-1, a covalent inhibitor of GAPDH, against other well-known small molecule inhibitors, offering insights into its potential advantages based on available experimental data.
Overview of GAPDH Inhibition
GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Its inhibition disrupts the glycolytic pathway, leading to a reduction in ATP production, which can be particularly detrimental to cancer cells that rely heavily on glycolysis for energy. Small molecule inhibitors of GAPDH primarily target the enzyme's active site, often forming a covalent bond with the catalytic cysteine residue (Cys152).
Comparative Analysis of GAPDH Inhibitors
While a direct head-to-head study comprehensively comparing the selectivity and efficacy of all available GAPDH inhibitors is not yet published, we can draw comparisons based on existing data for individual compounds. This section and the subsequent table summarize the key characteristics of this compound and other notable inhibitors.
This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM. Its mechanism of action involves the formation of a covalent bond, leading to irreversible inhibition of the enzyme. Studies have shown that it reduces the viability of cells and impacts glucose metabolism in a concentration-dependent manner. A significant advantage of covalent inhibitors can be prolonged target engagement and increased potency. However, a detailed public selectivity profile for this compound against other cellular targets is not currently available, which is a critical factor in assessing its overall therapeutic potential and potential for off-target effects.
Koningic Acid (Heptelidic Acid) is a natural product and a highly potent and selective irreversible inhibitor of GAPDH. It also targets the active site cysteine. Its high selectivity is a major advantage, reducing the likelihood of off-target effects. IC50 values for Koningic acid are often in the nanomolar to low micromolar range, indicating high potency.
3-Bromopyruvate (3-BP) is an alkylating agent that inhibits several glycolytic enzymes, including GAPDH. While it has shown potent anti-cancer effects by inducing significant ATP depletion and apoptosis, its lack of specificity is a major drawback, leading to potential toxicity.
Iodoacetate (IA) is another classic, irreversible inhibitor of GAPDH that acts by alkylating the catalytic cysteine. However, it is a relatively non-specific reagent and can react with other cellular thiols, notably affecting glutathione metabolism, which can lead to broader cellular toxicity.
Other inhibitors like Carbenoxolone , (-)-Epigallocatechin Gallate (EGCG) , and CGP 3466B maleate have also been reported to inhibit GAPDH, but their mechanisms and selectivity profiles are less characterized in direct comparison to the aforementioned covalent inhibitors.
Quantitative Comparison of GAPDH Inhibitors
The following table summarizes the available quantitative data for various GAPDH inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and the source of the enzyme.
| Inhibitor | IC50 Value | Mechanism of Action | Key Characteristics |
| This compound | 39.31 µM | Covalent, Irreversible | Reduces cell viability and glucose metabolism. Selectivity profile not widely published. |
| Koningic Acid | nM to low µM range | Covalent, Irreversible | Highly potent and selective natural product. |
| 3-Bromopyruvate | µM range | Alkylating agent, Irreversible | Potent but non-specific, inhibits multiple glycolytic enzymes. |
| Iodoacetate | µM range | Alkylating agent, Irreversible | Non-specific thiol-reactive agent, affects glutathione metabolism. |
Signaling Pathways and Experimental Workflows
To visualize the context of GAPDH inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of GAPDH-IN-1: A Guide for Laboratory Professionals
The fundamental principle for the disposal of a research chemical like GAPDH-IN-1, whose toxicological properties are not well-characterized, is to treat it as hazardous waste.[2] This precautionary approach minimizes potential risks to personnel and the environment.
Waste Categorization and Handling
All waste generated from experiments involving this compound must be segregated at the point of generation to ensure safe and compliant disposal.[1] The following table outlines the primary waste streams and their appropriate handling procedures.
| Waste Stream | Description | Recommended Container | Disposal Notes |
| Unused/Expired this compound | Pure, solid this compound compound that is no longer needed or has passed its expiration date. | Original, clearly labeled manufacturer's container or a sealed, labeled hazardous solid waste container. | This is considered a P- or U-list waste if the chemical is unused. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3] |
| Contaminated Solid Waste | Items grossly contaminated with this compound, such as weigh boats, pipette tips, gloves, and bench paper. | Lined, sealed hazardous solid waste container clearly labeled "Hazardous Waste" and listing this compound as a contaminant. | Do not dispose of this waste in regular or biohazardous trash. |
| Liquid Waste (Organic) | Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol). | Sealable, chemically compatible container (e.g., plastic or glass bottle) designated for flammable or organic waste. | The container must be labeled "Hazardous Waste" and list all chemical constituents, including the solvent and this compound, with their approximate concentrations. Do not mix with aqueous or other incompatible waste streams. |
| Liquid Waste (Aqueous) | Aqueous buffers or solutions containing this compound. | Sealable, chemically compatible container for aqueous hazardous waste. | Label as "Hazardous Waste" and list all components. The first rinse of chemically contaminated glassware should be collected as hazardous waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant, sealed sharps container labeled "Hazardous Waste - Sharps". | Do not place sharps in regular solid or liquid waste containers. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of waste containing this compound.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety glasses or goggles, and chemically resistant gloves.
-
Waste Segregation: At the start of your experiment, prepare designated and clearly labeled hazardous waste containers for each anticipated waste stream (solid, organic liquid, aqueous liquid, sharps).
-
Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentage or concentration of each component
-
The date of waste accumulation initiation
-
The laboratory, room number, and responsible researcher's name
-
-
Container Management: Keep all waste containers securely closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory, ensuring they are in secondary containment to prevent spills.
-
Final Disposal: Once a waste container is full, or in accordance with your institution's policies (e.g., within a specific timeframe), arrange for pickup by your EHS department or a licensed hazardous waste contractor. Never dispose of chemical waste down the sink or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
